Product packaging for C15H22ClNS(Cat. No.:)

C15H22ClNS

Cat. No.: B15174005
M. Wt: 283.9 g/mol
InChI Key: WWRZOCUVOZYPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This product, with the molecular formula C15H22ClNS and a molecular weight of approximately 283.86 g/mol , is supplied as a high-purity chemical reagent for research applications. It is strictly labeled for Research Use Only (RUO). RUO products are essential tools for scientific investigation, pharmaceutical research, and the development of new diagnostic tools, but they are not intended for use in diagnostic procedures or for any clinical application involving patient management . These products are exempt from the regulatory controls that apply to in vitro diagnostic (IVD) medical devices, meaning their performance characteristics for diagnostic purposes have not been established or verified by a regulatory authority . Researchers are responsible for ensuring the appropriate and safe use of this material within a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22ClNS B15174005 C15H22ClNS

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22ClNS

Molecular Weight

283.9 g/mol

IUPAC Name

N-(thiophen-3-ylmethyl)adamantan-2-amine;hydrochloride

InChI

InChI=1S/C15H21NS.ClH/c1-2-17-9-10(1)8-16-15-13-4-11-3-12(6-13)7-14(15)5-11;/h1-2,9,11-16H,3-8H2;1H

InChI Key

WWRZOCUVOZYPAS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CSC=C4.Cl

Origin of Product

United States

Foundational & Exploratory

Characterization of C15H22ClNS (Chlorprothixene) using NMR and Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of the compound with the molecular formula C15H22ClNS, identified as Chlorprothixene. Chlorprothixene is a typical thioxanthene antipsychotic drug first introduced in 1959.[1][2] It is used in the treatment of psychotic disorders such as schizophrenia and acute mania in bipolar disorder.[1][3] This document details the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and confirmation of this compound, presenting key data in a structured format and outlining detailed experimental protocols.

Compound Identification and Properties

  • Systematic Name: (3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine[4]

  • CAS Number: 113-59-7[4]

  • Molecular Formula: C18H18ClNS[4]

  • Molecular Weight: 315.9 g/mol [4]

  • Chemical Class: Thioxanthene Antipsychotic[1][3]

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For Chlorprothixene, both ¹H and ¹³C NMR are essential for confirming the presence of its characteristic functional groups and stereochemistry.

Table 1: Predicted ¹H NMR Data for Chlorprothixene

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.2 - 7.5m7HAromatic protons
5.8 - 6.0t1HOlefinic proton (=CH-)
2.5 - 2.7m2H-CH₂-N
2.2 - 2.4m2H=C-CH₂-
2.2s6H-N(CH₃)₂

Note: This is a predicted spectrum based on the known structure of Chlorprothixene. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for Chlorprothixene

Chemical Shift (ppm)Assignment
140 - 145Quaternary aromatic carbons
125 - 135Aromatic CH carbons
120 - 125Olefinic carbons
55 - 60-CH₂-N
45 - 50-N(CH₃)₂
25 - 30=C-CH₂-

Note: This is a predicted spectrum. Definitive assignments would require 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for Chlorprothixene

m/zRelative IntensityAssignment
315High[M]⁺ (Molecular ion)
271Moderate[M - N(CH₃)₂]⁺
255Moderate[M - C₃H₇N]⁺
221ModerateFragmentation of the thioxanthene ring
58High[C₃H₈N]⁺ (Side chain fragment)

Note: The fragmentation pattern is consistent with the structure of Chlorprothixene, showing a characteristic cleavage of the dimethylaminopropyl side chain.[4]

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small molecule like Chlorprothixene is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the Chlorprothixene sample.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment with a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand).

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry

A general protocol for acquiring a mass spectrum of Chlorprothixene is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the Chlorprothixene sample (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation (LC-MS):

    • Use a liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Select an appropriate chromatographic column (e.g., C18) and mobile phase for separation.

    • Choose an ionization source suitable for small molecules, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often used for drug analysis.[5]

  • Mass Spectrometer Parameters:

    • Operate the mass spectrometer in positive ion mode.

    • Set the mass range to scan for the expected molecular ion and fragments (e.g., m/z 50-500).

    • Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the analyte.

  • Data Acquisition and Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire the mass spectrum of the eluting peak corresponding to Chlorprothixene.

    • Analyze the spectrum to identify the molecular ion and major fragment ions.

    • For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and inducing fragmentation.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Chlorprothixene

Chlorprothixene exerts its antipsychotic effects through the blockade of several neurotransmitter receptors in the brain.[1][3][6] Its primary mechanism is the antagonism of dopamine D1, D2, and D3 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[3][6] Additionally, it blocks serotonin (5-HT2), histamine (H1), muscarinic, and alpha-1 adrenergic receptors, contributing to its sedative and other side effects.[1][3]

Chlorprothixene_Mechanism_of_Action Chlorprothixene Chlorprothixene Dopamine_Receptors Dopamine Receptors (D1, D2, D3) Chlorprothixene->Dopamine_Receptors Antagonist Serotonin_Receptors Serotonin Receptors (5-HT2) Chlorprothixene->Serotonin_Receptors Antagonist Histamine_Receptors Histamine Receptors (H1) Chlorprothixene->Histamine_Receptors Antagonist Muscarinic_Receptors Muscarinic Receptors Chlorprothixene->Muscarinic_Receptors Antagonist Adrenergic_Receptors Alpha-1 Adrenergic Receptors Chlorprothixene->Adrenergic_Receptors Antagonist Antipsychotic_Effect Antipsychotic Effect Dopamine_Receptors->Antipsychotic_Effect Serotonin_Receptors->Antipsychotic_Effect Sedation Sedation Histamine_Receptors->Sedation Anticholinergic_Effects Anticholinergic Effects Muscarinic_Receptors->Anticholinergic_Effects Hypotension Hypotension Adrenergic_Receptors->Hypotension

Caption: Mechanism of action of Chlorprothixene.

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a known compound like Chlorprothixene.

Compound_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Other Other Techniques (FTIR, UV-Vis) Purification->Other Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Other->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for compound characterization.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization and confirmation of this compound as Chlorprothixene. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals involved in the analysis and development of pharmaceutical compounds. The multimodal antagonistic action of Chlorprothixene at various neurotransmitter receptors underpins its therapeutic efficacy as an antipsychotic agent.

References

Technical Dossier on C15H22ClNS: Compound Identification and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Preface

This document serves as a comprehensive technical guide on the physical and chemical properties of the compound with the molecular formula C15H22ClNS. The information herein is intended for a scientific audience and aims to provide a consolidated resource for research and development purposes.

Compound Identification

Initial searches for a compound with the exact molecular formula this compound did not yield a definitive, well-characterized substance in publicly available chemical databases. However, extensive analysis of related chemical structures and nomenclature suggests that the intended compound of interest may be Thiazinamium , a quaternary ammonium compound derived from promethazine.

Thiazinamium itself has the chemical formula C18H23N2S+. It is commonly available as a salt, such as Thiazinamium methylsulfate or Thiazinamium chloride. It is crucial to note the discrepancy in the molecular formula provided in the topic request. For the purpose of this guide, we will proceed with the characterization of Thiazinamium, a compound with known therapeutic applications.

Table 1: Compound Identification

IdentifierValue
Common Name Thiazinamium
CAS Registry Number 2338-21-8 (for Thiazinamium)
Chemical Formula C18H23N2S+
Synonyms Thiazinamon, N,N,N,α-Tetramethyl-10H-phenothiazine-10-ethanaminium

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Thiazinamium and its common salt, Thiazinamium methylsulfate.

Table 2: Physical and Chemical Properties of Thiazinamium and its Methylsulfate Salt

PropertyValue
Appearance Solid powder[1]
Molecular Weight 410.55 g/mol (for Thiazinamium methylsulfate)[1]
Melting Point 206-210°C (with some decomposition)
Solubility Water: ~10% at 25°C, Freely soluble in absolute ethanol, Sparingly soluble in acetone, Practically insoluble in ether and benzene
Stability Discolors on exposure to light

Experimental Protocols

Detailed experimental protocols for the characterization of Thiazinamium and its metabolites are crucial for reproducible research. This section outlines a general methodology for the determination of Thiazinamium in biological fluids, a key aspect of its pharmacokinetic profiling.

Determination of Thiazinamium in Body Fluids

A common method for the quantification of Thiazinamium in plasma and urine involves High-Performance Liquid Chromatography (HPLC).

Workflow for Thiazinamium Quantification

Caption: Workflow for Thiazinamium quantification in biological samples.

Protocol:

  • Sample Preparation: To a known volume of plasma or urine, an internal standard is added.

  • Extraction: The sample is then subjected to liquid-liquid extraction using a suitable organic solvent.

  • Concentration: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the HPLC mobile phase.

  • Chromatographic Separation: An aliquot of the reconstituted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

  • Detection: The eluent is monitored by a UV detector or a mass spectrometer.

  • Quantification: The concentration of Thiazinamium is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

Biological Activity and Signaling Pathways

Thiazinamium is classified as an antihistamine and also possesses anticholinergic properties.[1] Its mechanism of action primarily involves the blockade of histamine H1 receptors and muscarinic acetylcholine receptors.

Antihistaminic Action

As a histamine H1 receptor antagonist, Thiazinamium competitively inhibits the binding of histamine to its receptors on various cells. This action helps to prevent the typical allergic responses mediated by histamine, such as vasodilation, increased capillary permeability, and smooth muscle contraction.

Histamine H1 Receptor Signaling Pathway Inhibition

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Thiazinamium Thiazinamium Thiazinamium->H1R Blocks G_protein Gq/11 Protein Activation H1R->G_protein PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Allergic Response Ca_PKC->Response synthesis Promethazine Promethazine Thiazinamium Thiazinamium Salt Promethazine->Thiazinamium Reagent Quaternizing Agent (e.g., Chloromethane or Dimethyl Sulfate) Reagent->Thiazinamium

References

C15H22ClNS mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

To proceed with your request for an in-depth technical guide on the mechanism of action of C15H22ClNS, further clarification is needed. The chemical formula this compound represents a molecular composition that could correspond to a vast number of different chemical structures, each with unique biological properties and mechanisms of action.

Initial research indicates that this formula does not correspond to a single, well-known compound. Instead, it could represent various potential molecules within broad chemical classes such as:

  • Thiobenzamides and related analogs: These compounds can exhibit a range of biological activities.

  • Substituted aminothiazoles: A class of compounds known for diverse pharmacological effects.

  • Various heterocyclic compounds: The combination of nitrogen and sulfur allows for a wide array of ring structures.

Without a specific chemical name (e.g., IUPAC name or common name) or a structure (e.g., a SMILES string or an image), it is not feasible to provide a detailed and accurate technical guide on its mechanism of action.

To enable a comprehensive response, please provide one of the following:

  • The specific name of the compound.

  • The chemical structure of the compound.

  • A reference to a publication or patent where this compound is discussed.

Once the specific chemical entity is identified, a thorough investigation into its biological activity and mechanism of action can be conducted to generate the detailed technical guide you have requested.

An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C15H22ClNS provided in the topic query does not correspond to a widely recognized pharmaceutical compound in publicly available databases. However, the elemental composition is characteristic of drugs belonging to the phenothiazine class. This guide will, therefore, focus on the general in vitro stability and degradation pathways of phenothiazine derivatives, a prominent class of antipsychotic and antihistaminic agents. The principles and methodologies described herein are broadly applicable to the stability testing of such compounds.

Introduction to Phenothiazine Stability

Phenothiazine and its derivatives are a cornerstone of modern pharmacology. Structurally, they are characterized by a tricyclic scaffold with a sulfur and a nitrogen atom in the central ring. This heterocyclic system is susceptible to degradation under various environmental conditions, which can impact the safety and efficacy of the drug product. Understanding the in vitro stability and degradation pathways is a critical component of drug development, mandated by regulatory bodies to ensure product quality.

Forced degradation, or stress testing, is the process of subjecting a drug compound to extreme conditions to accelerate its decomposition.[1] These studies are essential for several reasons:

  • Elucidation of Degradation Pathways: Identifying the likely degradation products that could form under normal storage conditions.[2]

  • Development of Stability-Indicating Methods: Ensuring that the analytical methods used can accurately separate the intact drug from its degradation products.[3]

  • Insight into Molecular Stability: Revealing the intrinsic stability of the molecule and its susceptibility to various degradation mechanisms such as hydrolysis, oxidation, and photolysis.[2]

The phenothiazine nucleus is particularly prone to oxidation at the sulfur atom, forming sulfoxide and sulfone metabolites.[4][5] The side chain is also subject to various reactions, including N-dealkylation. Additionally, these compounds can be sensitive to light.[6]

Experimental Protocols for In Vitro Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing and are standard in the pharmaceutical industry for conducting forced degradation studies.[7][8]

A solution of the drug substance, typically at a concentration of 1 mg/mL, is prepared. The goal of stress testing is to achieve a target degradation of approximately 5-20%.[1] Over-stressing can lead to secondary degradation products not relevant to normal storage, while under-stressing may not generate sufficient degradants for detection.[8]

2.1.1 Acid and Base Hydrolysis

  • Objective: To assess the susceptibility of the drug to pH-dependent hydrolysis.

  • Protocol:

    • Prepare solutions of the drug substance in 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).

    • Maintain the solutions at an elevated temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis to prevent further degradation.

    • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2.1.2 Oxidative Degradation

  • Objective: To evaluate the drug's sensitivity to oxidation.

  • Protocol:

    • Prepare a solution of the drug substance in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature.

    • Collect samples at various intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples immediately by HPLC. The phenothiazine core is known to be susceptible to oxidation.[9]

2.1.3 Thermal Degradation

  • Objective: To determine the effect of high temperature on the drug's stability.

  • Protocol:

    • Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C).

    • For solutions, heat the drug solution at a specified temperature (e.g., 80°C).

    • Sample at various time points and analyze by HPLC.

2.1.4 Photolytic Degradation

  • Objective: To assess the drug's stability when exposed to light.

  • Protocol:

    • Expose the drug substance (both solid and in solution) to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.

    • The standard exposure is a minimum of 1.2 million lux hours and 200 watt hours per square meter.[8]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions to differentiate between thermal and photolytic degradation.

    • Analyze the samples by HPLC. Phenothiazine derivatives are known to be light-sensitive.[6]

Data Presentation: Stability of a Representative Phenothiazine Derivative

The following tables summarize hypothetical but representative quantitative data from forced degradation studies on a phenothiazine derivative.

Table 1: Summary of Forced Degradation Results

Stress ConditionConditionsTime (hours)% Assay of Parent Drug% Total DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C2492.57.5DP-1, DP-2
Base Hydrolysis 0.1 M NaOH, 60°C2488.111.9DP-3
Oxidation 3% H₂O₂, RT885.314.7DP-4 (Sulfoxide)
Thermal (Solid) 80°C4898.21.8Minor degradants
Thermal (Solution) 80°C2494.65.4DP-1
Photolytic (Solid) ICH Q1B-96.13.9DP-5
Photolytic (Solution) ICH Q1B-89.810.2DP-4, DP-5

DP = Degradation Product; RT = Room Temperature

Table 2: Degradation Kinetics under Oxidative Stress

Time (hours)% Parent Drug Remaining
0100.0
197.2
294.5
490.1
885.3

Visualization of Workflows and Pathways

The following diagram illustrates the general workflow for conducting a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API Drug Substance (API) Sol Prepare 1 mg/mL Solution API->Sol Acid Acid Hydrolysis (0.1M HCl, 60°C) Sol->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Sol->Base Oxid Oxidation (3% H2O2, RT) Sol->Oxid Therm Thermal (Solid & Solution, 80°C) Sol->Therm Photo Photolytic (ICH Q1B) Sol->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC ID Characterize Degradants (LC-MS/MS) HPLC->ID Pathway Degradation Pathway ID->Pathway Kinetics Degradation Kinetics ID->Kinetics Method Method Validation ID->Method

Forced degradation experimental workflow.

This diagram illustrates a common degradation pathway for phenothiazine drugs, focusing on oxidation, a primary route of decomposition.[9][10]

G Parent Phenothiazine Derivative (Parent Drug) Radical Radical Cation Intermediate Parent->Radical Oxidation (H₂O₂) or Photolysis (hv) NDealkyl N-Dealkylated Product Parent->NDealkyl Metabolic/Hydrolytic Photo Photodegradation Products Parent->Photo Photolysis (hv) Sulfoxide Sulfoxide Degradant (Major Product) Radical->Sulfoxide + H₂O, - H⁺ Sulfone Sulfone Degradant (Minor Product) Sulfoxide->Sulfone Further Oxidation

A common degradation pathway for phenothiazines.

Conclusion

The in vitro stability of phenothiazine derivatives is a multifaceted issue governed by their susceptibility to hydrolysis, oxidation, and photolysis. The sulfur atom in the central ring is a key site for oxidative degradation, leading primarily to the formation of sulfoxide derivatives.[4] Comprehensive forced degradation studies, conducted according to ICH guidelines, are indispensable for identifying potential degradants, understanding degradation mechanisms, and developing robust, stability-indicating analytical methods. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals working with this important class of therapeutic agents.

References

Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound with the exact molecular formula C15H22ClNS did not yield a conclusive match or associated solubility data. This guide therefore focuses on the solubility of structurally related and extensively researched phenothiazine derivatives, namely Chlorpromazine and Thioridazine. These compounds are of significant interest to researchers in drug development and neuroscience.

This technical guide provides a comprehensive overview of the solubility of key phenothiazine derivatives in various organic solvents, intended for researchers, scientists, and professionals in drug development.

Solubility Data of Phenothiazine Derivatives

The solubility of active pharmaceutical ingredients is a critical parameter in drug development, influencing formulation, bioavailability, and efficacy. Below is a summary of the reported solubility data for Chlorpromazine and Thioridazine in common organic solvents.

Table 1: Solubility of Chlorpromazine Hydrochloride (C17H19ClN2S·HCl)

SolventSolubility
EthanolApproximately 30 mg/mL[1], 660 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Approximately 30 mg/mL[1], 71 mg/mL[3]
Dimethylformamide (DMF)Approximately 30 mg/mL[1]
MethanolSoluble[2]
ChloroformSoluble[2]
WaterApproximately 10 mg/mL in PBS (pH 7.2)[1], 1 g/mL[2]
EtherInsoluble[2]
BenzeneInsoluble[2]

Table 2: Solubility of Thioridazine Hydrochloride (C21H26N2S2·HCl)

SolventSolubility
EthanolApproximately 10 mg/mL[4], Soluble[5]
Dimethyl Sulfoxide (DMSO)Approximately 25 mg/mL[4], 81 mg/mL[6]
Dimethylformamide (DMF)Approximately 25 mg/mL[4]
MethanolSoluble[5]
ChloroformSoluble[5]
Water50 mg/mL, 40 mg/mL[6]
EtherInsoluble

It is important to note that the hydrochloride salts of these compounds are generally more soluble in aqueous solutions and polar organic solvents.

Experimental Protocol for Solubility Determination

While the precise experimental conditions for the data cited above are not detailed in the source materials, a general protocol for determining the solubility of a phenothiazine compound in an organic solvent can be outlined as follows. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of a phenothiazine compound in a specific organic solvent at a controlled temperature.

Materials:

  • Phenothiazine compound (e.g., Chlorpromazine HCl, Thioridazine HCl)

  • Selected organic solvents (e.g., ethanol, DMSO, methanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the phenothiazine compound to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation at the controlled temperature can be used to separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the phenothiazine in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate a typical workflow for solubility determination and a simplified signaling pathway relevant to phenothiazine antipsychotics.

G cluster_workflow Experimental Workflow: Solubility Determination prep Preparation of Supersaturated Solution equil Equilibration in Shaker Bath prep->equil sep Phase Separation (Sedimentation/Centrifugation) equil->sep sample Sample Collection and Filtration sep->sample quant Quantification (HPLC/UV-Vis) sample->quant calc Solubility Calculation quant->calc

Caption: A typical experimental workflow for determining the solubility of a compound.

G cluster_pathway Simplified Signaling Pathway: Phenothiazine Action pheno Phenothiazine Derivative (e.g., Chlorpromazine) d2r Dopamine D2 Receptor pheno->d2r Antagonism signal Downstream Signaling (e.g., ↓cAMP) d2r->signal response Antipsychotic Effect signal->response

Caption: Simplified signaling pathway for the antipsychotic action of phenothiazines.

Phenothiazine derivatives, such as Chlorpromazine, primarily exert their antipsychotic effects by acting as antagonists at dopamine D2 receptors in the brain.[1] This blockade interferes with dopaminergic neurotransmission, leading to a reduction in psychotic symptoms. Many of these compounds also exhibit affinity for other receptors, including serotonergic, adrenergic, and muscarinic receptors, which contributes to their broad pharmacological profile and side effects.[2][4]

References

An In-depth Technical Guide to the Toxicological Screening and Preliminary Safety Assessment of C15H22ClNS (Chlorpromazine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the toxicological profile and preliminary safety assessment of the compound with the chemical formula C15H22ClNS, commonly known as Chlorpromazine. Chlorpromazine is a first-generation (typical) antipsychotic medication belonging to the phenothiazine class.[1] It is primarily used in the treatment of psychotic disorders such as schizophrenia, the manic phase of bipolar disorder, and severe behavioral problems in children.[1][2]

The primary mechanism of action is believed to be its antagonism of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways.[3][4] Additionally, it exhibits antagonist activity at serotonergic (5-HT1, 5-HT2), histaminergic (H1), alpha-adrenergic (α1/α2), and muscarinic (M1/M2) receptors, which contributes to both its therapeutic effects and its side-effect profile.[4][5][6] This document synthesizes critical toxicological data from non-clinical studies, outlines standard experimental protocols, and presents a preliminary safety assessment to inform drug development and research activities.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of Chlorpromazine is essential for interpreting toxicological data.

  • Absorption and Bioavailability : Chlorpromazine is readily absorbed from the gastrointestinal tract, but its oral bioavailability is variable, ranging from 10% to 80%, due to significant first-pass metabolism in the liver.[1][2][7] Food can limit its absorption.[1]

  • Distribution : It is highly lipophilic and widely distributed throughout the body.[8] Protein binding is extensive, ranging from 90% to 99%, primarily to albumin.[1][9]

  • Metabolism : The compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP1A2, and to a lesser extent, CYP3A4.[1][8][9] Metabolism occurs through various pathways including hydroxylation, N-oxidation, sulfoxidation, and demethylation.[1]

  • Excretion : Metabolites are excreted in the urine and bile/feces.[8][10] The elimination half-life is approximately 30 hours.[1][9] Due to its high lipophilicity, it can be detected in urine for extended periods.[1]

ParameterValueReference
Oral Bioavailability 10–80%[1][2][7]
Protein Binding 90–99%[1][9]
Volume of Distribution ~20 L/kg[9]
Metabolism Hepatic (CYP2D6, CYP1A2, CYP3A4)[1][8][9]
Elimination Half-life ~30 hours[1][9]
Excretion Urine (43-65% in 24 hrs), Feces, Bile[1][8]
Table 1: Summary of Pharmacokinetic Parameters of Chlorpromazine

Toxicological Profile

Acute Toxicity

Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a substance. Overdose in humans can lead to drowsiness, confusion, agitation, seizures, and in severe cases, coma and life-threatening heart rhythm disturbances.[11][12]

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral400admetSAR Prediction[5]
MouseOral145
MouseIntraperitoneal43
MouseIntravenous20
Table 2: Acute Toxicity (LD50) of Chlorpromazine. Note: Specific literature values for LD50 can vary; the rat oral value is from a predictive model.
Sub-chronic and Chronic Toxicity

Long-term exposure to Chlorpromazine is associated with a range of adverse effects. In a 26-week study in mice, doses up to 10 mg/kg were well tolerated.[13] Findings at this dose were limited to minimal uterine and ovarian atrophy in wild-type female mice.[13][14] Higher doses of 20-80 mg/kg were poorly tolerated in a preliminary 4-week study, causing mortality due to severe sedative and hypotensive effects.[13][14] In humans, long-term use can lead to side effects such as tardive dyskinesia (a potentially permanent movement disorder), weight gain, and sedation.[1]

Genotoxicity and Mutagenicity

The genotoxic potential of Chlorpromazine has been reviewed extensively.

  • Standard Assays : Under standard testing conditions, most genotoxicity tests for Chlorpromazine and related phenothiazines have been negative.[10][15] Some studies have shown positive results, but these are often considered of dubious relevance due to experimental design flaws.[10]

  • Photomutagenicity : A key concern is its phototoxic potential. Upon exposure to UV radiation, Chlorpromazine can form reactive free radicals that damage DNA, leading to gene mutations and chromosomal aberrations in appropriately designed photomutagenesis experiments.[10][15] Therefore, protection from sun exposure is recommended during therapy.[15]

Carcinogenicity

The carcinogenic potential of Chlorpromazine has been assessed in animal models. A 26-week study using the p53 heterozygous mouse model, a strain susceptible to carcinogens, was conducted.

Study DurationSpecies / ModelDose Levels (mg/kg/day)Key FindingsConclusion
26 weeksp53 heterozygous mouse2.5, 5, 10No dose-related increase in tumor incidence or types compared to controls. Minimal uterine and ovarian atrophy at 10 mg/kg.Not carcinogenic at the tolerated doses in this model.[13][14]
Table 3: Summary of a Carcinogenicity Study of Chlorpromazine Hydrochloride

While this study suggests a lack of carcinogenic potential, some epidemiological studies have suggested a decreased risk of cancer in psychiatric patients prescribed Chlorpromazine, indicating a potential antitumorigenic effect.[16]

Reproductive and Developmental Toxicity

The effects of Chlorpromazine on reproduction and development have been investigated in animal and human studies.

  • Animal Studies : Studies in rodents have shown potential for embryotoxicity, increased neonatal mortality, and decreased performance in offspring.[17][18] At high doses, it can cause hormonal changes, including increased prolactin and progesterone, and decreased LH, FSH, and estradiol, leading to decreased fertility in female rats.[19]

  • Human Pregnancy : It is unclear if Chlorpromazine is safe for use during human pregnancy.[1] Neonates exposed during the third trimester are at risk for extrapyramidal and/or withdrawal symptoms after birth, which may include agitation, tremor, respiratory distress, and feeding disorders.[17][18] However, most studies indicate that Chlorpromazine is not a major teratogen.[20] It is excreted in breast milk, and a decision must be made whether to discontinue the drug or nursing.[17]

SpeciesFindingsReference
RodentsEmbryotoxicity, increased neonatal mortality, decreased offspring performance, prolonged labor.[17][18]
Female RatsDose-dependent increase in atretic follicles, decreased fertility, hormonal disturbances (↑ prolactin, ↓ LH/FSH).[19]
Humans (Pregnancy)Risk of extrapyramidal and withdrawal symptoms in neonates exposed in the 3rd trimester. Not considered a major teratogen.[17][18][20]
Humans (Lactation)Excreted in breast milk; potential for sedation and adverse reactions in nursing infants.[17][18]
Table 4: Summary of Reproductive and Developmental Toxicity Findings
Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.

  • Central Nervous System (CNS) : Common effects include sedation, drowsiness, and dizziness.[1][2] It can lower the seizure threshold in a dose-dependent manner.[1] Extrapyramidal symptoms (EPS) like tremors and rigidity are also a known risk.[2]

  • Cardiovascular System : Orthostatic hypotension (a drop in blood pressure upon standing) is a common side effect due to its alpha-adrenergic blocking properties.[1][2] It may also interact with other drugs to cause an additive prolongation of the QT interval, which can increase the risk of serious cardiac arrhythmias.[1]

  • Respiratory System : Respiratory depression can be potentiated when combined with other CNS depressants like barbiturates or opioids.[1]

Experimental Protocols

Methodologies for toxicological screening should follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[21][22][23][24]

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This protocol aims to identify a dose that causes evident toxicity but not mortality, allowing for classification of the substance.

  • Principle : A stepwise procedure where groups of animals (typically female rats) are dosed at fixed levels (5, 50, 300, 2000 mg/kg).[25] The outcome of dosing at one level determines the dose for the next group.

  • Animals : Healthy, young adult rodents of a single sex (females are generally preferred) are used.

  • Sighting Study : A preliminary study is conducted to determine the appropriate starting dose for the main study. Dosing is done sequentially in single animals.

  • Main Study : Based on the sighting study, a starting dose is selected. A group of animals (e.g., 5) is dosed.

  • Observations : Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

  • Endpoint : The study allows for the assignment of the test substance to a specific toxicity class based on the observed outcomes at the defined dose levels.

Carcinogenicity Study (p53 Heterozygous Mouse Model)

This is an alternative, shorter-term model for assessing carcinogenic potential.

  • Principle : The p53 heterozygous mouse model is used as it is genetically predisposed to developing tumors more rapidly than wild-type animals when exposed to genotoxic carcinogens.

  • Animals : p53 heterozygous and wild-type mice are used. A positive control group (e.g., treated with p-cresidine) is included to validate the model's sensitivity.[13]

  • Dose-Range Finding Study : A preliminary 4-week study in wild-type mice is conducted to determine the maximum tolerated dose (MTD) for the main study.[13][14]

  • Main Study : Groups of p53 heterozygous mice are administered the test substance daily (e.g., via oral gavage) for 26 weeks at multiple dose levels, including the MTD.[13]

  • Observations : Animals are monitored for clinical signs of toxicity and palpable masses. Body weights are recorded weekly.

  • Pathology : At termination, a full necropsy is performed. All organs are examined macroscopically, and a comprehensive list of tissues is collected for microscopic histopathological evaluation to identify any neoplastic or non-neoplastic lesions.[13][14]

Safety Pharmacology Core Battery (ICH S7A)

This core battery of tests is mandatory to investigate the effects of a substance on vital organ systems before human exposure.[21][23][26]

  • Principle : To identify undesirable pharmacodynamic properties relevant to human safety.[26]

  • Central Nervous System Assessment :

    • Method : Functional observational battery (e.g., Irwin test or a similar method) and automated motor activity assessment in rodents.

    • Parameters : Effects on behavior, coordination, sensory/motor reflexes, and body temperature.

  • Cardiovascular System Assessment :

    • Method : In vivo telemetry in conscious, unrestrained animals (e.g., dogs, non-human primates) or in vitro assays (e.g., hERG channel assay).

    • Parameters : Heart rate, blood pressure, and electrocardiogram (ECG) with a focus on QT interval duration.

  • Respiratory System Assessment :

    • Method : Whole-body plethysmography in conscious animals.

    • Parameters : Respiratory rate and tidal volume.

Mandatory Visualizations

Signaling Pathway

Chlorpromazine_MoA cluster_receptors Postsynaptic Receptors cluster_effects Physiological Effects D2 Dopamine D2 Antipsychotic Antipsychotic Effect D2->Antipsychotic EPS Extrapyramidal Side Effects (EPS) D2->EPS H1 Histamine H1 Sedation Sedation H1->Sedation M1 Muscarinic M1 Anticholinergic Anticholinergic Effects (Dry Mouth, etc.) M1->Anticholinergic A1 Alpha-1 Adrenergic Hypotension Orthostatic Hypotension A1->Hypotension S2 Serotonin 5-HT2 S2->Antipsychotic Anxiolytic Anxiolytic Effect S2->Anxiolytic CPZ Chlorpromazine (this compound) CPZ->D2 Antagonist CPZ->H1 Antagonist CPZ->M1 Antagonist CPZ->A1 Antagonist CPZ->S2 Antagonist

Caption: Mechanism of Action of Chlorpromazine at various receptors.

Experimental Workflow

Toxicology_Workflow cluster_0 Phase 1: Acute & Initial Screening cluster_1 Phase 2: Repeated Dose & Advanced Studies cluster_2 Phase 3: Safety Assessment start Test Compound (this compound) acute Acute Toxicity Studies (e.g., OECD 420) start->acute safety_pharm Safety Pharmacology Core Battery (ICH S7A) (CNS, CV, Resp) start->safety_pharm geno Genotoxicity Screening (Ames, in vitro Chromosomal Aberration) start->geno subchronic Repeated Dose Toxicity (28-day or 90-day, OECD 407/408) acute->subchronic assessment Preliminary Safety Assessment Report safety_pharm->assessment geno->subchronic dart Reproductive & Developmental Toxicity Screening (DART) subchronic->dart carcino Carcinogenicity Assessment (e.g., p53 Mouse Model) subchronic->carcino subchronic->assessment dart->assessment carcino->assessment decision Go/No-Go for Clinical Development assessment->decision

Caption: General preclinical toxicological screening workflow.

Logical Relationship

Dose_Response_Relationship Dose Administered Dose (mg/kg) PK Pharmacokinetics (ADME) Dose->PK Exposure Systemic Exposure (Plasma Concentration) PK->Exposure PD Pharmacodynamics (Receptor Binding) Exposure->PD Efficacy Therapeutic Effect (e.g., Antipsychotic) PD->Efficacy Toxicity Adverse Effects (e.g., Sedation, EPS) PD->Toxicity NOAEL NOAEL (No Observed Adverse Effect Level) Toxicity->NOAEL

Caption: Relationship between dose, exposure, and biological effects.

Preliminary Safety Assessment and Conclusion

Chlorpromazine (this compound) is a pharmacologically active compound with a well-defined, multi-receptor mechanism of action. Its toxicological profile reflects its potent effects on the central nervous, cardiovascular, and autonomic nervous systems.

Key Safety Findings:

  • Primary Risks : The main toxicological concerns are related to its pharmacodynamic effects, including CNS depression (sedation), extrapyramidal symptoms, orthostatic hypotension, and potential for cardiac QT interval prolongation.[1][2][12]

  • Organ Toxicity : Long-term, high-dose administration in animal models shows potential for effects on reproductive organs.[13][19] In humans, long-term use is associated with movement disorders.[1]

  • Genotoxicity & Carcinogenicity : Chlorpromazine is not considered a direct-acting genotoxic agent or a carcinogen under standard conditions.[10][13][15] However, its photogenotoxicity is a notable risk that requires mitigation (e.g., sun avoidance).[15]

  • Reproductive Toxicity : The compound poses a risk to the developing fetus and neonate, primarily related to withdrawal and extrapyramidal effects rather than teratogenicity.[17][18] Its use during pregnancy and lactation requires a careful benefit-risk assessment.[1][18]

References

Whitepaper: A Hypothetical Framework for the Discovery and Isolation of Marithiazinine A (C15H22ClNS), a Novel Marine-Derived Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound C15H22ClNS is not a known, naturally occurring substance based on available scientific literature. This document presents a hypothetical, yet scientifically plausible, technical guide for the discovery and isolation of a novel compound, herein named "Marithiazinine A," with this molecular formula. The protocols and data are based on established methodologies for the discovery of similar classes of natural products, particularly marine alkaloids.

Introduction

The marine environment, especially invertebrates like sponges, is a prolific source of structurally unique and biologically active natural products.[1][2][3] These organisms have yielded numerous compounds that have become leads for drug development, particularly in oncology.[3][4][5] This guide details a hypothetical bioassay-guided discovery and isolation of a novel chlorinated, sulfur-containing alkaloid, Marithiazinine A (this compound), from a marine sponge of the genus Agelas. Alkaloids, nitrogenous compounds often found in natural sources, are known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] The inclusion of chlorine and sulfur atoms in a thiazine framework represents a rare and promising chemotype for novel bioactivity.[9][10]

This document provides a comprehensive overview of the entire workflow, from specimen collection to the purification of the pure compound, supported by detailed experimental protocols, tabulated data, and process visualizations.

Hypothetical Data Presentation

The discovery of Marithiazinine A is guided by its potent cytotoxic activity against human cancer cell lines. The following tables summarize the hypothetical physicochemical and biological data for this novel compound.

Table 1: Physicochemical Properties of Marithiazinine A

PropertyValue
Molecular FormulaThis compound
Molecular Weight299.86 g/mol
AppearanceAmorphous white powder
Melting Point188-190 °C
SolubilitySoluble in Methanol, DMSO, Dichloromethane; Insoluble in Water
UV λmax (MeOH)225 nm, 280 nm

Table 2: In Vitro Cytotoxicity of Marithiazinine A (IC50 Values)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.5
HeLaCervical Cancer1.8
MCF-7Breast Cancer3.1
P-388Murine Leukemia0.9
MRC-5Normal Lung Fibroblast> 50

Table 3: Summary of Bioassay-Guided Isolation of Marithiazinine A

Isolation StepStarting MassMass ObtainedYield (%)Bioactivity (HeLa IC50)
Freeze-Dried Sponge1.5 kgN/AN/AN/A
Crude Methanol ExtractN/A75 g5.0%50 µg/mL
Dichloromethane Fraction75 g12.5 g16.7%8 µg/mL
Silica Gel VLC (Fraction 4)12.5 g1.8 g14.4%2 µg/mL
Sephadex LH-20 CC1.8 g350 mg19.4%0.8 µg/mL
Preparative RP-HPLC350 mg22 mg6.3%0.54 µg/mL (1.8 µM)

Experimental Protocols

The following protocols describe a robust methodology for the isolation of Marithiazinine A, based on standard practices in marine natural product chemistry.[1][3][4]

Specimen Collection and Preparation
  • Collection: Specimens of the marine sponge Agelas sp. are collected by SCUBA at a depth of 20-30 meters. Samples are immediately frozen at -20°C upon collection to preserve chemical integrity.

  • Preparation: The frozen sponge material (1.5 kg wet weight) is freeze-dried to yield approximately 350 g of dry biomass. The dried material is then ground into a fine powder using a blender.

Extraction and Fractionation
  • Extraction: The powdered sponge material is exhaustively extracted with methanol (MeOH, 3 x 3L) at room temperature for 24 hours per extraction. The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a dark, gummy crude extract (75 g).

  • Solvent Partitioning (Modified Kupchan Method): The crude extract is suspended in 90% aqueous MeOH and partitioned against hexane to remove nonpolar lipids. The aqueous MeOH layer is then diluted with water to 50% and successively partitioned with dichloromethane (DCM) and ethyl acetate (EtOAc). Bioassays reveal that the cytotoxic activity is concentrated in the DCM fraction (12.5 g).

Chromatographic Purification
  • Vacuum Liquid Chromatography (VLC): The active DCM fraction (12.5 g) is subjected to VLC on a silica gel column. The column is eluted with a stepwise gradient of hexane, EtOAc, and MeOH. Fractions are collected and tested for cytotoxicity. The most active fraction (Fraction 4, eluted with 95:5 DCM:MeOH) yields 1.8 g of enriched material.

  • Size-Exclusion Chromatography: The active VLC fraction (1.8 g) is further purified by column chromatography on Sephadex LH-20, eluting with 100% MeOH. This step is effective for removing pigments and other polymeric materials, yielding a more refined active fraction (350 mg).

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative reversed-phase HPLC (RP-HPLC).

    • Column: C18, 250 x 10 mm, 5 µm

    • Mobile Phase: Isocratic elution with 65% Acetonitrile in Water.

    • Detection: UV at 225 nm and 280 nm.

    • Result: This process yields 22 mg of Marithiazinine A as a pure white powder, as confirmed by analytical HPLC and spectroscopic analysis (NMR, HR-MS).

Visualizations

Bioassay-Guided Isolation Workflow

The following diagram illustrates the logical workflow for the isolation of Marithiazinine A, where each step of fractionation is guided by cytotoxicity testing.

G cluster_collection Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Sponge Marine Sponge (Agelas sp.) FreezeDry Freeze-Drying & Grinding Sponge->FreezeDry Extraction Methanol Extraction FreezeDry->Extraction CrudeExtract Crude Extract (75g) Extraction->CrudeExtract Partition Solvent Partitioning CrudeExtract->Partition Assay1 Bioassay CrudeExtract->Assay1 Hexane Hexane Fraction (Inactive) Partition->Hexane DCM DCM Fraction (12.5g) (Active) Partition->DCM EtOAc EtOAc Fraction (Inactive) Partition->EtOAc Aqueous Aqueous Fraction (Inactive) Partition->Aqueous Assay2 Bioassay Partition->Assay2 VLC Silica Gel VLC DCM->VLC VLC_Inactive Other Fractions (Inactive) VLC->VLC_Inactive VLC_Active Active Fraction 4 (1.8g) VLC->VLC_Active Assay3 Bioassay VLC->Assay3 Sephadex Sephadex LH-20 VLC_Active->Sephadex Sephadex_Active Enriched Fraction (350mg) Sephadex->Sephadex_Active HPLC Preparative RP-HPLC Sephadex_Active->HPLC PureCompound Marithiazinine A (22mg) HPLC->PureCompound

Caption: Bioassay-guided isolation workflow for Marithiazinine A.

Hypothetical Signaling Pathway

Many marine alkaloids exhibit anticancer activity by modulating critical cell signaling pathways.[6][7][11] Marithiazinine A is hypothesized to inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell proliferation, survival, and apoptosis that is often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation InhibitionNode Inhibition Compound Marithiazinine A Compound->Akt Inhibition

References

Methodological & Application

LC-MS/MS method for quantification of C15H22ClNS in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method for the quantification of Thiazinamium (C15H22ClNS) in human plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and comprehensive method validation.

Introduction

Thiazinamium is a quaternary ammonium compound and a phenothiazine derivative known for its anticholinergic properties.[1] Accurate quantification of Thiazinamium in plasma is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantification of drugs in complex biological matrices like plasma.[2] This method describes a robust and reliable procedure for the determination of Thiazinamium in human plasma using an readily available internal standard.

Experimental Protocols

Materials and Reagents
  • Thiazinamium reference standard

  • Thiazinamium-d3 as an internal standard (IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[3]

Preparation of Standards and Quality Control Samples

Stock solutions of Thiazinamium and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation Protocol: Protein Precipitation (PPT)

Protein precipitation is a fast and simple method for sample preparation in high-throughput environments.[4]

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Thiazinamium-d3).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially reduced matrix effects, a solid-phase extraction protocol using weak cation-exchange cartridges can be employed.[6]

  • Condition: Condition a weak cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Mix 100 µL of plasma sample with the internal standard and 200 µL of 2% formic acid in water. Load the mixture onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.[7]

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective quantification of Thiazinamium.

Table 1: Chromatographic Conditions

Parameter Value
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 2.6 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

| Run Time | 5.0 minutes |

Table 2: Optimized Mass Spectrometry Parameters

Parameter Thiazinamium Thiazinamium-d3 (IS)
Ionization Mode ESI Positive ESI Positive
Precursor Ion (m/z) 298.1 301.1
Product Ion (m/z) 100.1 103.1
Dwell Time (ms) 100 100
Collision Energy (eV) 25 25

| Declustering Potential (V) | 80 | 80 |

Method Validation and Results

The method was validated for linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.995.

Table 3: Calibration Curve Summary

Concentration Range (ng/mL) Regression Equation

| 0.5 - 500 | y = 0.015x + 0.002 | 0.998 |

Accuracy and Precision

Intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results demonstrate excellent accuracy and precision.[9]

Table 4: Intra-day and Inter-day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.5 8.5 105.2 10.2 103.8
LQC 1.5 6.2 98.7 7.5 101.5
MQC 75 4.1 101.3 5.3 99.2
HQC 400 3.5 97.9 4.8 98.6

(n=6 replicates per day for 3 days)

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in a pure solution. Recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples. The method shows minimal matrix effects and consistent recovery.[10]

Table 5: Matrix Effect and Recovery

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
LQC 1.5 92.5 96.8

| HQC | 400 | 95.1 | 98.2 |

Stability

The stability of Thiazinamium was evaluated under various conditions to ensure sample integrity during handling and storage. The analyte was found to be stable.

Table 6: Stability of Thiazinamium in Plasma

Stability Condition Duration Concentration (ng/mL) Accuracy (%)
Bench-top 6 hours LQC: 1.5 97.2
HQC: 400 99.1
Freeze-Thaw (3 cycles) -20°C to RT LQC: 1.5 102.5
HQC: 400 101.3
Long-term 30 days at -80°C LQC: 1.5 98.8

| | | HQC: 400 | 99.5 |

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G cluster_pre Sample Handling & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Receive Plasma Sample Spike_IS Spike Internal Standard Sample->Spike_IS Prep Protein Precipitation (Acetonitrile) Spike_IS->Prep Centrifuge Centrifuge (14,000 x g) Prep->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into UHPLC Collect->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Thiazinamium quantification in plasma.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Thiazinamium in human plasma. The protein precipitation sample preparation method is straightforward and suitable for high-throughput analysis. The method demonstrates excellent linearity, accuracy, precision, and stability, making it well-suited for supporting pharmacokinetic studies in clinical and research settings.

References

Application of C15H22ClNS in High-Throughput Screening Assays: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The chemical compound with the molecular formula C15H22ClNS, identified as Chlorprothixene , is a typical antipsychotic of the thioxanthene class. It is a dopamine D1, D2, and D3 receptor antagonist and also has antagonist activity at 5-HT2, alpha1-adrenergic, and H1 receptors. Its diverse pharmacological profile makes it a compound of interest in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these GPCR targets for various therapeutic areas, including neuropsychiatric disorders and oncology. This document provides detailed application notes and protocols for the use of Chlorprothixene in HTS assays.

High-Throughput Screening Applications

Chlorprothixene's primary application in HTS is as a reference compound or a screening agent in assays designed to identify novel ligands for dopamine, serotonin, and adrenergic receptors.

Table 1: HTS Assays for this compound (Chlorprothixene)

Assay TypeTargetPrincipleReadoutPurpose
Receptor Binding Assay Dopamine (D1, D2, D3), 5-HT2, α1-adrenergic receptorsCompetitive binding against a radiolabeled or fluorescently labeled known ligand.Scintillation counting or Fluorescence Polarization/IntensityDetermination of binding affinity (Ki) and identification of new receptor ligands.
cAMP Assay Gi/o-coupled receptors (e.g., D2, α1-adrenergic)Measurement of changes in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation/inhibition.Luminescence (e.g., CRE-luciferase reporter) or Fluorescence (e.g., FRET-based biosensors)Functional characterization of antagonists and inverse agonists.
Calcium Flux Assay Gq-coupled receptors (e.g., 5-HT2A, α1-adrenergic)Measurement of intracellular calcium mobilization following receptor activation.Fluorescence (using calcium-sensitive dyes like Fluo-4)Functional characterization of antagonists and inverse agonists.
Cell Viability/Proliferation Assay Cancer cell lines expressing target receptorsAssessment of the cytotoxic or anti-proliferative effects of the compound.Colorimetric (e.g., MTT, XTT) or Luminescence (e.g., CellTiter-Glo)Screening for potential anti-cancer therapeutic agents.

Experimental Protocols

Radioligand Receptor Binding Assay (Dopamine D2 Receptor)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human D2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound: this compound (Chlorprothixene) at various concentrations.

  • 96-well filter plates (GF/C).

  • Scintillation cocktail and counter.

Protocol:

  • Prepare D2 receptor-expressing cell membranes from the HEK293 cell line.

  • In a 96-well plate, add 50 µL of assay buffer.

  • Add 25 µL of [3H]-Spiperone at a final concentration of 0.2 nM.

  • Add 25 µL of either test compound (this compound), assay buffer (for total binding), or Haloperidol (for non-specific binding).

  • Add 100 µL of the D2 receptor membrane preparation (10-20 µg of protein).

  • Incubate the plate at room temperature for 60 minutes.

  • Harvest the membranes by rapid filtration through the GF/C filter plates using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plates and add 50 µL of scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki of the test compound.

Gq-Coupled Receptor Calcium Flux Assay (5-HT2A Receptor)

This protocol outlines a cell-based assay to measure the antagonist effect of this compound on the 5-HT2A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM.

  • Agonist: Serotonin (5-HT).

  • Test compound: this compound (Chlorprothixene).

  • 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Protocol:

  • Seed the 5-HT2A expressing CHO-K1 cells into 384-well plates and grow overnight.

  • Remove the growth medium and add 20 µL of Fluo-4 AM loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Wash the cells twice with 100 µL of assay buffer.

  • Add 10 µL of test compound (this compound) at various concentrations or buffer (control) to the wells and incubate for 15 minutes.

  • Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence.

  • After a stable baseline is established, inject 10 µL of Serotonin (at a final EC80 concentration) to stimulate the cells.

  • Continue recording the fluorescence signal for 60-120 seconds.

  • Analyze the data by calculating the change in fluorescence upon agonist addition and determine the IC50 of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a typical HTS workflow.

G cluster_D2 D2 Receptor (Gi-coupled) D2 D2 Receptor Gi Gi Protein D2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Chlorprothixene Chlorprothixene Chlorprothixene->D2 Antagonist G cluster_5HT2A 5-HT2A Receptor (Gq-coupled) HT2A 5-HT2A Receptor Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca Chlorprothixene Chlorprothixene Chlorprothixene->HT2A Antagonist HTS_Workflow Compound_Library Compound Library (including this compound) Primary_Screen Primary HTS Assay (e.g., Binding Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Functional Assay (e.g., Calcium Flux) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Application Notes and Protocols for FP-450: A C15H22ClNS-Based Fluorescent Probe for Monitoring Monoamine Oxidase A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FP-450 is a novel fluorescent probe with the chemical formula C15H22ClNS, designed for the sensitive and selective detection of monoamine oxidase A (MAO-A) activity in biological samples. MAO-A is a key enzyme in the catabolism of neurotransmitters such as serotonin and norepinephrine, and its dysregulation has been implicated in various neurological disorders and cancers.[1] The development of tools for monitoring MAO-A activity is crucial for both basic research and drug discovery.[2][3][4] FP-450 offers a valuable method for real-time, non-invasive imaging of MAO-A activity in living cells and tissue preparations.[5][6]

The probe is designed based on a protection-deprotection mechanism.[7][8] The core fluorophore is masked by a substrate moiety recognized by MAO-A. Upon enzymatic cleavage, the fluorophore is released, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for a high signal-to-noise ratio and sensitive detection of enzyme activity.

Product Information

Product Name FP-450
Chemical Formula This compound
Molecular Weight 307.86 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM) and Ethanol (>5 mM)
Storage Store at -20°C, protect from light and moisture

Spectroscopic Properties

Parameter Value
Absorption Maximum (λabs) 385 nm (pre-cleavage)
450 nm (post-cleavage)
Emission Maximum (λem) 520 nm (post-cleavage)
Molar Extinction Coefficient 25,000 M⁻¹cm⁻¹ at 450 nm
Quantum Yield (Φ) > 0.6 (post-cleavage)
Recommended Excitation 450 nm
Recommended Emission 480-560 nm

Application Protocols

In Vitro Measurement of MAO-A Activity

This protocol describes the use of FP-450 to measure the activity of purified MAO-A or MAO-A in cell lysates.

Materials:

  • FP-450 stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Purified MAO-A or cell lysate containing MAO-A

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of FP-450 by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10 µM).

  • Add 50 µL of the sample (purified enzyme or cell lysate) to each well of the microplate.

  • Add 50 µL of the FP-450 working solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at λem = 520 nm with excitation at λex = 450 nm.

  • For kinetic studies, measure the fluorescence at regular intervals.

Cellular Imaging of MAO-A Activity

This protocol provides a general guideline for imaging intracellular MAO-A activity using FP-450 in cultured cells.

Materials:

  • FP-450 stock solution (10 mM in DMSO)

  • Cell culture medium

  • Cultured cells in a suitable imaging vessel (e.g., glass-bottom dish)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a loading solution by diluting the FP-450 stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the FP-450 loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Remove the loading solution and wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed cell culture medium to the cells.

  • Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the cleaved probe (e.g., excitation at 450 nm, emission at 520 nm).

Signaling Pathway and Experimental Workflow

MAO_A_Signaling_Pathway cluster_synthesis Neurotransmitter Synthesis cluster_degradation MAO-A Mediated Degradation Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin Serotonin 5-HTP->Serotonin 5-HIAA 5-HIAA Serotonin->5-HIAA Oxidative Deamination MAO-A MAO-A

Caption: MAO-A's role in serotonin degradation.

Experimental_Workflow Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Probe_Loading Incubate with FP-450 Cell_Culture->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging Data_Analysis Quantify Fluorescence Intensity Imaging->Data_Analysis End End Data_Analysis->End

Caption: Cellular imaging workflow with FP-450.

Selectivity Data

The fluorescence response of FP-450 (10 µM) was tested against various reactive oxygen species (ROS), reactive nitrogen species (RNS), and other enzymes.

Analyte (100 µM) Fold Change in Fluorescence
MAO-A 50
MAO-B1.2
H2O21.1
ONOO⁻1.3
NO1.0
Cytochrome P4501.5

Troubleshooting

Problem Possible Cause Solution
High background fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps. Optimize the probe concentration.
Autofluorescence from cells or medium.Image cells in phenol red-free medium. Acquire a background image before probe loading and subtract it.
Low fluorescence signal Low MAO-A activity in the sample.Increase the incubation time. Use a positive control with known high MAO-A activity.
Incorrect filter set on the microscope.Ensure the excitation and emission filters match the spectral properties of the cleaved probe.
Cell toxicity Probe concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic probe concentration.
Prolonged exposure to excitation light.Reduce the exposure time and/or light intensity. Use an anti-fade reagent.

References

Application Notes: Phenothiazine-Based Probes for Live-Cell Imaging and Tracking

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in the field of biomedical research, particularly for live-cell imaging and tracking studies. The inherent fluorescent properties of the phenothiazine core, coupled with the ease of chemical modification, allow for the development of a wide array of probes with tailored specificities and optical characteristics. These probes are increasingly utilized to visualize cellular structures, track dynamic processes, and detect specific analytes within living cells. Their applications extend to monitoring enzymatic activity, ion concentrations, and the presence of reactive oxygen species, making them valuable tools for researchers, scientists, and drug development professionals.[1][2][3][4]

This document provides detailed application notes and protocols for the utilization of phenothiazine-based fluorescent probes in cell imaging and tracking, with a focus on providing a practical framework for researchers working with these compounds. While a specific compound with the formula C15H22ClNS was not readily identifiable as a common imaging agent, the protocols and data presented here are representative of the broader class of phenothiazine derivatives and can be adapted for novel or specific probes.

Key Characteristics of Phenothiazine-Based Probes

Phenothiazine-based probes offer several advantageous features for live-cell imaging:

  • Favorable Photophysical Properties: Many phenothiazine derivatives exhibit strong fluorescence, with emission wavelengths often in the visible to near-infrared range, which is beneficial for minimizing cellular autofluorescence.[4]

  • Tunable Structure and Function: The phenothiazine scaffold can be readily functionalized to create probes that respond to specific cellular analytes or environments. For example, conjugation with other fluorophores or specific recognition moieties can lead to "turn-on" or ratiometric sensors.[2][3]

  • Cell Permeability: With appropriate chemical modifications, these probes can be rendered cell-permeable, allowing for the staining of intracellular targets without the need for disruptive techniques like microinjection.

  • Applications in Sensing: Phenothiazine derivatives have been successfully developed into fluorescent probes for the detection of various biologically important species, including metal ions like Zn2+ and reactive sulfur species like hydrogen sulfide (H2S).[2][3]

Quantitative Data Summary

The following table summarizes typical quantitative data for various phenothiazine-based fluorescent probes based on published literature. This data is intended to provide a general reference and may vary for specific compounds.

PropertyTypical Value RangeNotes
Excitation Wavelength (λex) 400 - 650 nmDependent on the specific chemical structure and solvent environment.
Emission Wavelength (λem) 450 - 750 nmOften exhibits a significant Stokes shift, which is advantageous for imaging.
Quantum Yield (ΦF) 0.1 - 0.8Can be influenced by the local environment, such as solvent polarity and binding to target molecules.
Molar Extinction Coefficient (ε) 10,000 - 100,000 M⁻¹cm⁻¹Indicates the efficiency of light absorption at a specific wavelength.
Optimal Staining Concentration 1 - 20 µMCell-type dependent and should be optimized for each new probe and cell line to minimize toxicity.[5]
Incubation Time 15 - 60 minutesVaries depending on the probe's cell permeability and the specific experimental requirements.
Detection Limit (for sensors) 10 nM - 10 µMRefers to the lowest concentration of an analyte that the probe can reliably detect. For example, a Zn2+ sensor had a detection limit of 2.89 x 10⁻⁸ M.[2]

Experimental Protocols

Protocol 1: General Staining of Live Cells with a Phenothiazine-Based Probe

This protocol provides a general procedure for staining live, adherent cells with a cell-permeable phenothiazine-based fluorescent probe.

Materials:

  • Phenothiazine-based fluorescent probe

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS, sterile, pH 7.4)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of the phenothiazine probe in high-quality, anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Seed adherent cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-80% confluency on the day of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading:

    • On the day of the experiment, aspirate the cell culture medium.

    • Wash the cells once with pre-warmed (37°C) PBS.

    • Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium or a suitable imaging buffer to the desired final concentration (typically 1-10 µM).

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal concentration and incubation time should be determined empirically for each probe and cell type.

  • Washing:

    • Aspirate the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the phenothiazine probe.

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[6]

Protocol 2: Cell Tracking using a Phenothiazine-Based Probe

This protocol outlines a method for tracking cell populations over time using a phenothiazine-based dye.

Materials:

  • All materials from Protocol 1

  • Time-lapse fluorescence microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Staining:

    • Follow steps 1-4 of Protocol 1 to stain the cells with the phenothiazine probe.

  • Time-Lapse Imaging:

    • Place the stained cells in the environmental chamber of the time-lapse microscope.

    • Set up the microscope for long-term imaging. Define the imaging positions and the time interval between acquisitions (e.g., every 10-30 minutes).

    • Use the lowest possible light exposure and consider using a lower frame rate to minimize phototoxicity over the course of the experiment.

    • Acquire images over the desired time period (e.g., 12-24 hours).

  • Data Analysis:

    • Use appropriate image analysis software (e.g., ImageJ, CellProfiler) to track individual cells or cell populations over time.

    • Analyze parameters such as cell migration speed, directionality, and changes in fluorescence intensity.

Visualizations

Experimental_Workflow Experimental Workflow for Live-Cell Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (60-80% confluency) loading Probe Loading (1-10 µM in media, 15-60 min) cell_culture->loading Incubate probe_prep Probe Stock Solution (1-10 mM in DMSO) probe_prep->loading Dilute wash Wash Cells (2-3x with PBS) loading->wash imaging Fluorescence Microscopy wash->imaging image_acq Image Acquisition imaging->image_acq data_analysis Data Analysis (e.g., intensity, tracking) image_acq->data_analysis

Caption: A typical workflow for staining and imaging live cells with a phenothiazine-based fluorescent probe.

Signaling_Pathway Hypothetical Signaling Pathway Investigated with a Phenothiazine-Based Zn2+ Probe stimulus External Stimulus (e.g., Growth Factor) receptor Membrane Receptor stimulus->receptor enzyme Zinc-Dependent Enzyme receptor->enzyme activates transcription_factor Transcription Factor enzyme->transcription_factor releases Zn2+ to activate probe Phenothiazine Zn2+ Probe enzyme->probe Zn2+ release detected by gene_expression Gene Expression transcription_factor->gene_expression regulates cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response fluorescence Fluorescence Signal probe->fluorescence

Caption: A diagram illustrating the use of a phenothiazine-based Zn2+ probe to monitor intracellular zinc signaling.

Considerations and Troubleshooting

  • Phototoxicity: Phenothiazine derivatives can be phototoxic, leading to the generation of reactive oxygen species upon illumination, which can damage cells.[6][7] It is crucial to use the lowest possible excitation light intensity and exposure time during imaging.

  • Probe Concentration: The optimal probe concentration should be carefully determined. High concentrations can lead to cytotoxicity or probe aggregation, resulting in artifacts.

  • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before staining. Unhealthy cells may exhibit altered probe uptake and distribution.

  • Controls: Always include appropriate controls in your experiments, such as unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone to control for any solvent effects.

  • Filter Selection: Use high-quality bandpass filters to minimize bleed-through between fluorescence channels if performing multi-color imaging.

By following these guidelines and protocols, researchers can effectively utilize the unique properties of phenothiazine-based fluorescent probes for a wide range of cell imaging and tracking applications.

References

Application Notes and Protocols for Improved Bioavailability of C15H22ClNS (Chlorpheniramine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced formulation strategies designed to enhance the bioavailability of the first-generation antihistamine, Chlorpheniramine (C15H22ClNS). Due to its low oral bioavailability, estimated to be between 25% and 50%, significant research has focused on novel drug delivery systems to overcome the extensive first-pass metabolism it undergoes in the liver.[1][2][3][4] This document details various formulation approaches, presents key quantitative data, and provides detailed experimental protocols for their preparation and evaluation.

I. Application Notes: Formulation Strategies

Several innovative approaches have been investigated to improve the therapeutic efficacy of Chlorpheniramine by increasing its systemic availability. These strategies primarily focus on lipid-based carriers, polymeric nanoparticles, and alternative routes of administration to bypass the gastrointestinal tract and first-pass metabolism.

Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are a promising strategy for enhancing the oral bioavailability of lipophilic drugs like Chlorpheniramine.[5][6][7] These formulations can improve drug solubilization, protect it from degradation in the gastrointestinal tract, and facilitate its absorption through the lymphatic pathway, thereby reducing first-pass metabolism.[8][9]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids.[10] They have emerged as a potential vehicle to enhance the bioavailability of various drugs, with studies showing a 2- to 25-fold improvement.[8][9] For Chlorpheniramine, SLNs can encapsulate the drug, protecting it from enzymatic degradation and offering a controlled release profile.[8][10]

  • Niosomal Formulations: Niosomes are vesicles composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs. A study on a niosomal gel formulation of Chlorpheniramine for transdermal delivery demonstrated high drug entrapment and a sustained release profile, suggesting its potential for treating skin allergies with improved local and potentially systemic availability.[11][12]

  • Emulsion-Based Systems: Water-in-oil-in-water (W/O/W) multiple emulsions have been developed as a controlled-release oral liquid delivery system for Chlorpheniramine Maleate.[13] These systems can protect the drug in the inner aqueous phase and provide a prolonged release.

  • Organogels: Organogels formulated with surfactants and an oil phase have been explored for the transdermal delivery of Chlorpheniramine Maleate. These formulations can enhance drug permeation through the skin, providing an alternative to oral administration and avoiding the first-pass effect.[14]

Polymer-Based Formulations

Polymeric nanoparticles and microspheres offer a versatile platform for controlled and targeted drug delivery.

  • Chitosan-Based Nanoparticles: Chitosan, a natural and biocompatible polymer, has been used to prepare Chlorpheniramine Maleate-loaded nanoparticles.[15] These nanoparticles can be incorporated into a thermosensitive in-situ gel for intranasal administration. This approach aims to increase the contact time with the nasal mucosa, thereby enhancing drug absorption and bioavailability.[15]

  • Ion-Exchange Resins: An oral controlled-release suspension of Chlorpheniramine Maleate has been developed using a strong cation exchange resin. The drug is sorbed onto the resin, and this drug-resinate complex can be microencapsulated to further control the release rate.[16]

  • Alginate/Chitosan Microspheres: To mask the bitter taste of Chlorpheniramine Maleate and provide a controlled release, microspheres have been prepared using alginate and chitosan through an ionic gelation method.[17][18] These formulations show promise for pediatric and geriatric applications.

Alternative Routes of Administration

To circumvent the first-pass metabolism, alternative delivery routes are being actively investigated.

  • Transdermal Delivery: Formulations such as niosomal gels and organogels are designed for application to the skin.[11][14] This route avoids the gastrointestinal tract and the liver, potentially leading to higher bioavailability.

  • Intranasal Delivery: The nasal mucosa offers a large surface area for drug absorption and a direct pathway to systemic circulation. A nanoparticle-loaded in-situ gel for intranasal delivery of Chlorpheniramine has been shown to be a promising approach for the management of allergic rhinitis.[15]

  • Buccal Delivery: Troches, or lozenges, are formulated to dissolve slowly in the mouth, allowing for drug absorption through the buccal mucosa.[3] This route also bypasses the first-pass effect.

II. Data Presentation

The following tables summarize the quantitative data from various studies on improved Chlorpheniramine formulations.

Table 1: Characteristics of Nanoparticle-Based Formulations for Chlorpheniramine Maleate

Formulation TypePolymer/LipidParticle Size (nm)Entrapment Efficiency (%)Cumulative Drug Release (%)Reference
Chitosan NanoparticlesChitosan143.980.10 ± 0.41490.92 ± 0.531[15]
NiosomesSpan 60, Span 80, Cholesterol--88.25 (at pH 6 over 24h)[12]

Table 2: Characteristics of Microparticle and Controlled-Release Formulations for Chlorpheniramine Maleate

| Formulation Type | Polymer/Carrier | Encapsulation Efficiency (%) | Drug Release Profile | Reference | | :--- | :--- | :--- | :--- | | Alginate/Chitosan Microspheres (Ca2+ ions) | Sodium Alginate, Chitosan | 20.9 - 62.2 (with chitosan) | Retarded release at pH 1.2, slow release at pH 6.8 |[17] | | Alginate Microspheres (Ca2+ ions) | Sodium Alginate | 67.88 - 94.20 (without chitosan) | Retarded release at pH 1.2, slow release at pH 6.8 |[17] | | Ion-Exchange Resinate | Indion 244 | - | 86% in 8 hours (uncoated) |[16] | | Coated Ion-Exchange Resinate | Eudragit RS-100 (10% coating) | - | 63% in 8 hours |[16] |

III. Experimental Protocols

Protocol for the Preparation of Chlorpheniramine-loaded Chitosan Nanoparticles by Ionic Gelation

Objective: To prepare Chlorpheniramine Maleate-loaded chitosan nanoparticles.

Materials:

  • Chlorpheniramine Maleate

  • Chitosan

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

Procedure:

  • Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a 1% (v/v) acetic acid solution with magnetic stirring.

  • Prepare a Chlorpheniramine Maleate solution by dissolving the drug in deionized water.

  • Add the Chlorpheniramine Maleate solution to the chitosan solution and stir for 30 minutes.

  • Prepare a TPP solution (e.g., 0.1% w/v) in deionized water.

  • Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.

  • Continue stirring for 60 minutes to allow for the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with deionized water to remove any unreacted reagents.

  • Lyophilize the nanoparticles for long-term storage.

Protocol for the Preparation of Chlorpheniramine-loaded Niosomes by Thin Film Hydration

Objective: To prepare Chlorpheniramine Maleate-loaded niosomes.

Materials:

  • Chlorpheniramine Maleate

  • Non-ionic surfactants (e.g., Span 60, Tween 60)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate buffered saline (PBS) pH 7.4

Procedure:

  • Dissolve the surfactants and cholesterol in the organic solvent in a round-bottom flask.

  • Add the Chlorpheniramine Maleate to the organic solvent mixture.

  • Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.

  • Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask at a controlled temperature above the gel-liquid transition temperature of the surfactant.

  • Sonicate the resulting suspension using a probe sonicator or bath sonicator to reduce the size of the niosomes and obtain a homogenous dispersion.

  • The niosomal suspension can be further purified by dialysis or centrifugation to remove any unentrapped drug.

Protocol for In Vitro Drug Release Study using a Franz Diffusion Cell

Objective: To evaluate the in vitro release of Chlorpheniramine from a formulated preparation (e.g., gel, nanoparticles).

Materials:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose acetate) or excised biological membrane (e.g., rat skin)

  • Receptor medium (e.g., PBS pH 7.4)

  • Chlorpheniramine formulation

  • Magnetic stirrer

  • Water bath

Procedure:

  • Mount the membrane on the Franz diffusion cell with the stratum corneum (for skin) or appropriate side facing the donor compartment.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Maintain the temperature of the receptor medium at 37 ± 0.5 °C using a circulating water bath, and stir the medium with a magnetic stir bar.

  • Apply a known quantity of the Chlorpheniramine formulation to the surface of the membrane in the donor compartment.

  • At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the withdrawn samples for Chlorpheniramine content using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the cumulative amount of drug released per unit area as a function of time.

IV. Visualizations

G cluster_formulation Lipid-Based Formulation (Oral) cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation Formulation Drug in Lipid Carrier (SLN, Nanoemulsion) GIT Protection from Harsh GI Environment Formulation->GIT Absorption Enhanced Absorption (Increased Solubilization) GIT->Absorption Lymphatic Lymphatic Uptake Absorption->Lymphatic Metabolism Reduced First-Pass Metabolism Lymphatic->Metabolism Bioavailability Increased Bioavailability Metabolism->Bioavailability

Caption: Mechanism of improved bioavailability with lipid-based formulations.

G cluster_prep Formulation Preparation cluster_eval Formulation Evaluation A Dissolve Polymer/Lipid and Drug B Nanoprecipitation/ Homogenization A->B C Purification (Centrifugation/Dialysis) B->C D Lyophilization C->D E Particle Size and Zeta Potential D->E Characterization F Entrapment Efficiency and Drug Loading D->F G In Vitro Drug Release D->G H Stability Studies D->H

Caption: Workflow for nanoparticle formulation and evaluation.

References

Application Notes and Protocols for Studying the Electrophysiological Effects of C15H22ClNS on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of how novel chemical entities, such as the hypothetical compound C15H22ClNS, interact with ion channels is a cornerstone of modern drug discovery and safety pharmacology. Ion channels, being fundamental components of cellular excitability and signaling, are significant drug targets.[1][2][3] Electrophysiological techniques provide the most direct and detailed insights into the function of ion channels and how they are modulated by pharmacological agents.[2][4] This document provides detailed application notes and standardized protocols for characterizing the effects of this compound on ion channels using patch-clamp electrophysiology.

I. Application Notes: Principles and Applications

Electrophysiological studies are essential for determining the mechanism of action, potency, and potential cardiotoxicity of a compound.[5] The primary techniques employed are patch-clamp, voltage-clamp, and current-clamp recordings.[4][5][6]

1.1. The Patch-Clamp Technique

The patch-clamp technique is a versatile electrophysiological tool that allows for the high-fidelity recording of ionic currents flowing through individual ion channels or the summed activity of all channels on a cell membrane.[1][6][7] A glass micropipette with a very small tip is brought into contact with the cell membrane, forming a high-resistance "gigaohm" seal.[1][7] This electrical isolation of a "patch" of the membrane enables the measurement of picoampere-level currents.[7]

Several configurations of the patch-clamp technique can be utilized depending on the experimental goals:[6][7]

  • Cell-Attached: The micropipette is sealed to the membrane, leaving the cell intact. This configuration is used to study the activity of channels in their native environment.[4][6]

  • Whole-Cell: The membrane patch is ruptured after forming a seal, providing electrical and molecular access to the cell's interior.[6][7] This is the most common configuration for studying the overall effect of a compound on the cell's ion channels.

  • Inside-Out and Outside-Out: A patch of the membrane is excised from the cell. These configurations are ideal for studying the direct interaction of a compound with the intracellular or extracellular face of the ion channel, respectively.[7]

1.2. Voltage-Clamp Recordings

Voltage-clamp experiments are designed to measure the flow of ionic current across the cell membrane while the membrane potential is held constant by a feedback amplifier.[4][8][9] This technique is crucial for characterizing voltage-gated ion channels. By stepping the membrane potential to different voltages, one can study the voltage-dependent properties of ion channels, such as:

  • Activation: The process by which a channel opens in response to changes in membrane potential.

  • Deactivation: The closing of a channel upon repolarization.

  • Inactivation: A process where the channel closes despite a continued stimulus that would normally open it.

The application of this compound during voltage-clamp recordings can reveal its effects on these gating properties and determine if it acts as a channel blocker or modulator.[10]

1.3. Current-Clamp Recordings

In the current-clamp configuration, the current flowing across the membrane is controlled, and the resulting changes in the membrane potential are measured.[6][11] This technique is used to study how a compound affects the excitability of a cell, such as a neuron or a cardiomyocyte.[4][11] Key parameters that can be assessed include:

  • Resting membrane potential.

  • Action potential firing frequency, duration, and amplitude.

  • Input resistance.

By observing the changes in these parameters upon application of this compound, researchers can understand its impact on cellular function.

II. Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on a generic voltage-gated ion channel expressed in a mammalian cell line (e.g., HEK293 cells).

2.1. Protocol 1: Whole-Cell Voltage-Clamp Recording

This protocol is designed to determine the effect of this compound on the current amplitude and voltage-dependence of a specific ion channel.

Materials:

  • Cells: HEK293 cells stably expressing the ion channel of interest.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. pH adjusted to 7.2 with KOH.

  • Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the external solution.

  • Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulator, perfusion system, and data acquisition software.[1]

Procedure:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.[5]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[6]

  • Data Acquisition:

    • Hold the cell at a holding potential where most channels are closed (e.g., -80 mV).

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit ionic currents.[12]

    • Record the baseline currents in the absence of the compound.

  • Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Recording: After a stable effect is observed, repeat the voltage-step protocol to record the currents in the presence of the compound.

  • Data Analysis: Analyze the recorded currents to determine the percentage of current inhibition, and any shifts in the voltage-dependence of activation or inactivation.

2.2. Protocol 2: Whole-Cell Current-Clamp Recording

This protocol is used to assess the impact of this compound on the action potential characteristics of excitable cells.

Materials: Same as for the voltage-clamp protocol, but using excitable cells (e.g., primary neurons or cardiomyocytes).

Procedure:

  • Follow steps 1-5 from the voltage-clamp protocol to achieve the whole-cell configuration.

  • Switch to Current-Clamp Mode: Set the amplifier to current-clamp mode.

  • Measure Resting Membrane Potential: Record the stable membrane potential without injecting any current.

  • Elicit Action Potentials: Inject a series of depolarizing current steps of increasing amplitude to induce action potentials. Record the baseline firing properties.

  • Compound Application: Perfuse the chamber with this compound.

  • Record Action Potentials: After the compound effect has stabilized, repeat the current injection protocol and record the changes in action potential firing.

  • Data Analysis: Analyze changes in resting membrane potential, action potential threshold, amplitude, duration, and firing frequency.

III. Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Peak Ion Channel Current Amplitude

This compound ConcentrationPeak Current (pA) (Mean ± SEM)% Inhibition
Control1500 ± 1200%
1 µM1150 ± 9823.3%
10 µM720 ± 6552.0%
100 µM250 ± 3083.3%

Table 2: Effect of this compound on Voltage-Dependence of Activation

This compound ConcentrationV1/2 of Activation (mV) (Mean ± SEM)Slope Factor (k) (Mean ± SEM)
Control-25.5 ± 1.25.8 ± 0.4
10 µM-24.9 ± 1.56.1 ± 0.5

Table 3: IC50 of this compound for Ion Channel Block

Ion ChannelIC50 (µM)Hill Slope
Target Channel X8.51.1

IV. Mandatory Visualizations

Diagram 1: Signaling Pathway of Ion Channel Modulation

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Ion_Channel Ion Channel This compound->Ion_Channel Binding Downstream_Effect Change in Cellular Activity Ion_Channel->Downstream_Effect Modulation of Ion Flux

Caption: A diagram illustrating the binding of this compound to an ion channel, leading to a change in cellular activity.

Diagram 2: Experimental Workflow for Patch-Clamp Analysis

A Cell Culture and Coverslip Plating D Establish Whole-Cell Configuration A->D B Prepare Solutions (Internal & External) B->D C Pull Micropipettes C->D E Record Baseline Activity D->E F Apply this compound E->F G Record Activity in Presence of Compound F->G H Data Analysis and Interpretation G->H Start Apply this compound Change_in_Current Change in Current Amplitude? Start->Change_in_Current Yes_Block Channel Blocker Change_in_Current->Yes_Block Yes No_Block No Direct Block Change_in_Current->No_Block No Shift_in_Voltage Shift in Voltage Dependence? Yes_Block->Shift_in_Voltage No_Block->Shift_in_Voltage Yes_Modulator Gating Modulator Shift_in_Voltage->Yes_Modulator Yes No_Effect No Effect on Gating Shift_in_Voltage->No_Effect No

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of C15H22ClNS Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of a novel class of C15H22ClNS derivatives. The protocols and data presented herein are intended to serve as a foundational resource for the exploration of these compounds as potential therapeutic agents. The representative scaffold chosen for this series is a substituted 2-chloro-10H-phenothiazine core, a privileged structure in medicinal chemistry.

I. Overview and Rationale

Phenothiazine derivatives have a long history in drug discovery, with prominent examples demonstrating antipsychotic, antihistaminic, and antiemetic activities. This class of compounds primarily exerts its effects through modulation of dopamine and other neurotransmitter receptors. The systematic derivatization of the phenothiazine core, specifically targeting the this compound molecular formula, allows for a focused investigation into the impact of structural modifications on biological activity. These studies are crucial for identifying key pharmacophoric features and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

II. Structure-Activity Relationship (SAR) Data

A library of this compound derivatives was synthesized to explore the SAR at the R1 and R2 positions of the 2-chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazine scaffold. The primary biological endpoint evaluated was the binding affinity for the dopamine D2 receptor, a key target for antipsychotic drugs. The results are summarized in the table below.

Compound IDR1R2Dopamine D2 Receptor Binding Affinity (Ki, nM)
JKL-001HH15.2
JKL-002FH12.8
JKL-003ClH25.6
JKL-004OCH3H35.1
JKL-005HF18.9
JKL-006HCl32.4
JKL-007HOCH345.7

Summary of SAR Observations:

  • Substitution at R1: Introduction of a small, electron-withdrawing fluorine atom (JKL-002) resulted in a slight increase in binding affinity compared to the unsubstituted analog (JKL-001). In contrast, larger or electron-donating groups at the R1 position (JKL-003, JKL-004) led to a decrease in affinity.

  • Substitution at R2: Modifications at the R2 position generally resulted in a decrease in binding affinity compared to the parent compound.

III. Experimental Protocols

A. General Synthetic Scheme

The synthesis of the this compound derivatives is based on the alkylation of the 2-chlorophenothiazine core. A representative synthetic route is depicted below.

G A 2-Chlorophenothiazine C Intermediate A A->C NaH, DMF B 1-Bromo-3-chloropropane B->C E Final Product (this compound Derivative) C->E K2CO3, CH3CN D Dimethylamine D->E

Caption: General synthetic workflow for this compound derivatives.

B. Protocol for the Synthesis of JKL-001 (2-chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazine)

Materials:

  • 2-Chlorophenothiazine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromo-3-chloropropane

  • Dimethylamine (40% in water)

  • Potassium carbonate

  • Acetonitrile

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 10-(3-chloropropyl)-2-chloro-10H-phenothiazine (Intermediate A)

    • To a stirred suspension of sodium hydride (0.44 g, 11 mmol, 1.1 eq) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add a solution of 2-chlorophenothiazine (2.34 g, 10 mmol) in anhydrous DMF (10 mL) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Add 1-bromo-3-chloropropane (1.73 g, 11 mmol, 1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction by the slow addition of water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexane:ethyl acetate = 9:1) to afford Intermediate A.

  • Step 2: Synthesis of 2-chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazine (JKL-001)

    • To a solution of Intermediate A (3.10 g, 10 mmol) in acetonitrile (50 mL), add dimethylamine (40% in water, 5.6 mL, 50 mmol, 5 eq) and potassium carbonate (2.76 g, 20 mmol, 2 eq).

    • Heat the reaction mixture to reflux and stir for 24 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (dichloromethane:methanol = 95:5) to yield JKL-001 as a pale yellow oil.

C. Protocol for Dopamine D2 Receptor Binding Assay

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • [3H]Spiperone (radioligand)

  • Haloperidol (positive control)

  • Test compounds (JKL series)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-D2 cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Spiperone (final concentration 0.5 nM), and 50 µL of test compound at various concentrations (or vehicle for total binding, or 10 µM haloperidol for non-specific binding).

    • Add 50 µL of the membrane preparation (20-40 µg of protein).

    • Incubate the plate at room temperature for 90 minutes.

    • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Visualizations

G cluster_0 SAR Logic A Core Scaffold (this compound) B Synthesize Derivatives (Vary R1 and R2) A->B C Biological Screening (Dopamine D2 Binding Assay) B->C D Analyze Data (Determine Ki values) C->D E Establish SAR D->E F Identify Lead Compound E->F

Caption: Logical workflow for the structure-activity relationship study.

G cluster_1 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse

Caption: Simplified dopamine D2 receptor signaling pathway.

Application Notes and Protocols for Co-crystallization of C15H22ClNS with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the compound with the molecular formula C15H22ClNS in co-crystallization trials with target proteins. The protocols outlined below cover the essential stages from protein purification to co-crystallization and data analysis, forming a critical part of the drug discovery and development pipeline.

Introduction to this compound and Co-crystallization

The compound this compound, likely a phenothiazine derivative, presents a scaffold of interest for therapeutic development. Determining the three-dimensional structure of this compound in complex with its target protein is crucial for understanding its mechanism of action and for structure-based drug design. Co-crystallization is a powerful technique to achieve this by forming a single crystalline entity containing both the protein and the ligand.[1][2] This allows for high-resolution structural elucidation via X-ray crystallography.

Successful co-crystallization can significantly improve the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, without altering its pharmacological properties.[3][4][5] This methodology is an attractive alternative to salt formation, especially for non-ionizable compounds.[6]

Experimental Overview

The overall workflow for the co-crystallization of this compound with a target protein is a multi-step process. It begins with the expression and purification of the target protein to a high degree of homogeneity.[7][8] Subsequently, the purified protein is complexed with this compound, and crystallization screening is performed to identify conditions that yield diffraction-quality crystals. Finally, the crystal structure is determined using X-ray diffraction.

G cluster_prep Preparation cluster_core Co-crystallization cluster_analysis Analysis a Target Protein Expression b Protein Purification a->b Cell Lysis & Chromatography d Complex Formation b->d Purified Protein c Compound Preparation (this compound) c->d Stock Solution e Crystallization Screening d->e Protein-Ligand Complex f Crystal Optimization e->f Hit Conditions g X-ray Diffraction f->g Optimized Crystals h Structure Determination g->h Diffraction Data i Data Analysis h->i 3D Structure

Fig. 1: General workflow for co-crystallization of this compound with a target protein.

Detailed Protocols

Target Protein Purification

Achieving a high-purity (>95%) and monodisperse protein sample is paramount for successful crystallization.[2][7][8]

Protocol:

  • Expression: Express the target protein in a suitable system (e.g., E. coli, insect cells, or mammalian cells).

  • Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 µg/mL DNase I). Lyse the cells using sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography: Load the supernatant onto an affinity column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Size Exclusion Chromatography (SEC): Further purify the protein using a size exclusion column to separate the target protein from aggregates and other contaminants. The elution buffer should be suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Purity and Concentration Assessment: Analyze the protein purity by SDS-PAGE and assess its concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

Parameter Target Value Method of Assessment
Purity>95%SDS-PAGE, Mass Spectrometry
Concentration5-25 mg/mLUV-Vis Spectroscopy (A280)
MonodispersityHighDynamic Light Scattering (DLS)
This compound Solution Preparation
  • Solubility Testing: Determine the solubility of this compound in various solvents compatible with the protein (e.g., DMSO, ethanol).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent.

Co-crystallization Screening

The goal of screening is to explore a wide range of conditions to find initial crystallization "hits".[6]

Protocol:

  • Complex Formation: Mix the purified target protein with this compound in a molar excess (e.g., 1:5 protein to ligand ratio). Incubate on ice for at least one hour to allow for complex formation.

  • Crystallization Method - Vapor Diffusion:

    • Sitting Drop: Pipette 1 µL of the protein-ligand complex and 1 µL of the reservoir solution onto the sitting drop post in a crystallization plate.

    • Hanging Drop: Pipette 1 µL of the protein-ligand complex and 1 µL of the reservoir solution onto a siliconized coverslip. Invert the coverslip and seal it over the reservoir well.

  • Screening Kits: Use commercially available crystallization screens that cover a broad range of precipitants, pH, and salts.

  • Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.

Screening Parameter Typical Range
Precipitant (e.g., PEG, salts)Varies by screen
pH4.0 - 9.0
Salt Concentration (e.g., NaCl, (NH4)2SO4)0.1 M - 2.0 M
Temperature4°C, 20°C

Binding Affinity and Interaction Analysis

Prior to extensive crystallization trials, it is beneficial to confirm the binding of this compound to the target protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

Protocol:

  • Sample Preparation: Dialyze the purified protein into the desired buffer. Dissolve this compound in the same buffer.

  • ITC Experiment: Load the protein into the sample cell and this compound into the injection syringe. Perform a series of injections of the ligand into the protein solution.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)

SPR measures the change in refractive index at the surface of a sensor chip as the ligand binds to the immobilized protein, providing kinetic data.

Protocol:

  • Protein Immobilization: Immobilize the target protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the chip surface.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the binding affinity (Kd).

Technique Parameters Measured Typical this compound Concentration Range
ITCKd, n, ΔH, ΔS10-100 µM
SPRka, kd, Kd0.1 - 10 µM

Potential Signaling Pathway Involvement

While the specific target of this compound is not defined, phenothiazine derivatives are known to interact with a variety of protein targets, often within key cellular signaling pathways. Understanding these potential pathways can provide context for the biological effects of the compound.

G cluster_pathways Potential Target Signaling Pathways cluster_cellular Cellular Processes a Growth Factor Signaling (e.g., MAPK/ERK) e Cell Proliferation a->e f Cell Survival a->f b Wnt/β-catenin Pathway b->e h Differentiation b->h c PI3K/Akt/mTOR Pathway c->e c->f g Apoptosis c->g d JAK/STAT Pathway d->e d->f d->h

Fig. 2: Potential signaling pathways modulated by protein targets.

Many signaling pathways, such as the MAPK, Wnt, mTOR, and JAK/STAT pathways, are implicated in diseases like cancer and inflammation.[9][10] If the target protein of this compound is a component of one of these cascades, the structural information from co-crystallization can aid in the design of more specific and potent modulators.

Troubleshooting

Problem Possible Cause Solution
No crystals formProtein instability, incorrect concentration, ligand insolubilityRe-evaluate protein purity and stability; screen a wider range of concentrations; try different ligand solubilization methods.
Only protein crystals formWeak binding affinity, ligand not incorporatedIncrease ligand concentration; use a different crystallization method (e.g., soaking); confirm binding with biophysical methods.
Poor diffraction qualityCrystal defects, small crystal sizeOptimize crystallization conditions (e.g., temperature, precipitant concentration); try microseeding; use cryo-protectants.

Conclusion

The co-crystallization of this compound with its target protein is a critical step in modern drug discovery. The protocols and guidelines presented here provide a robust framework for researchers to successfully obtain high-quality crystals suitable for structural determination. The resulting structural insights will be invaluable for understanding the compound's mechanism of action and for guiding further lead optimization efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C15H22ClNS Solubility for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of C15H22ClNS for in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solubilization of this compound.

Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What should I do next?

A1: When a compound has poor aqueous solubility, a systematic approach to formulation development is crucial. We recommend a tiered solubility screening process to identify a suitable solvent system.

  • Tier 1: pH Modification: First, assess the impact of pH on the solubility of this compound. Since the molecule contains a secondary amine (a basic functional group), its solubility is likely to be pH-dependent. Lowering the pH with a pharmaceutically acceptable acid may protonate the amine, forming a more soluble salt.

  • Tier 2: Co-solvents: If pH adjustment is insufficient, explore the use of co-solvents. These are organic solvents miscible with water that can increase the solubility of lipophilic compounds. Common co-solvents for in vivo use include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Tier 3: Surfactants and Cyclodextrins: If co-solvents do not provide the desired solubility, consider using surfactants or cyclodextrins. Surfactants form micelles that encapsulate hydrophobic molecules, while cyclodextrins form inclusion complexes.

Q2: I've observed precipitation of this compound after diluting my stock solution in a buffer. How can I prevent this?

A2: This is a common issue when a compound is dissolved in a non-aqueous or high-percentage organic solvent and then diluted into an aqueous medium for the experiment. This "fall-out" or precipitation occurs because the final concentration of the organic solvent is too low to maintain solubility.

  • Optimize the Co-solvent Concentration: Determine the minimum concentration of the co-solvent required in the final formulation to keep this compound in solution.

  • Use a Surfactant: Surfactants can help to stabilize the compound in the aqueous environment and prevent precipitation.

  • Consider a Nanosuspension: For very poorly soluble compounds, creating a nanosuspension can be an effective strategy. This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.

Q3: I am concerned about the potential toxicity of the solvents in my formulation. How do I choose a safe vehicle for my in vivo study?

A3: Vehicle safety is paramount in in vivo research. Always consult relevant guidelines and literature for the specific animal model and route of administration.

  • Prioritize GRAS Solvents: Whenever possible, use solvents that are Generally Regarded As Safe (GRAS) by regulatory agencies like the FDA.

  • Limit Solvent Concentration: Use the lowest possible concentration of any organic solvent. For many co-solvents, there are established limits for different routes of administration.

  • Conduct a Vehicle Toxicity Study: Before proceeding with your main experiment, it is good practice to administer the vehicle alone to a small group of animals to ensure it does not cause any adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the solubility of this compound?

A1: The first step is to determine the baseline solubility of this compound in various pharmaceutically acceptable solvents and buffers. This will provide a foundation for developing a suitable formulation. A systematic screening approach, as outlined in the experimental protocols below, is recommended.

Q2: How can I increase the dissolution rate of my compound?

A2: The dissolution rate can be enhanced by increasing the surface area of the drug particles.[1][2] Techniques like micronization and nanosuspension reduce the particle size, leading to a faster dissolution rate.[1][2]

Q3: Are there methods to improve solubility without using organic solvents?

A3: Yes, several techniques can enhance aqueous solubility without organic co-solvents. These include:

  • pH adjustment: For ionizable compounds.

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[3]

  • Use of surfactants: Surfactants form micelles that can solubilize poorly soluble compounds.

  • Solid dispersions: This involves dispersing the drug in a solid hydrophilic carrier, which can improve wettability and dissolution.[1]

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantages
pH Adjustment Converts the drug to a more soluble salt form.Simple, cost-effective.Only applicable to ionizable drugs; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the solvent system.Effective for many nonpolar drugs; easy to prepare.[4]Potential for in vivo toxicity; risk of drug precipitation upon dilution.
Surfactants Forms micelles that encapsulate the drug.Can significantly increase solubility; can be used at low concentrations.Potential for cell membrane disruption and toxicity.
Cyclodextrins Forms inclusion complexes with the drug.[3]Low toxicity; can improve stability.Can be expensive; may not be suitable for all drug structures.
Nanosuspension Increases surface area by reducing particle size.[1]Enhances dissolution rate; suitable for very poorly soluble drugs.Requires specialized equipment; potential for particle aggregation.

Experimental Protocols

Protocol 1: Tiered Solubility Screening

  • Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or ethanol.

  • Tier 1: pH Screening:

    • Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).

    • Add a small aliquot of the this compound stock solution to each buffer to a final concentration of 1% organic solvent.

    • Equilibrate the samples by shaking or rotating for 24 hours at a controlled temperature.

    • Visually inspect for precipitation.

    • Filter the saturated solutions and analyze the concentration of dissolved this compound by a suitable analytical method (e.g., HPLC-UV).

  • Tier 2: Co-solvent Screening:

    • Select a suitable aqueous buffer based on the pH screening results (or use a neutral buffer if pH had no effect).

    • Prepare a series of co-solvent mixtures with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30% ethanol in buffer).

    • Repeat steps 2.2 to 2.5.

  • Tier 3: Surfactant/Cyclodextrin Screening:

    • If necessary, screen various concentrations of surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins (e.g., HP-β-CD) in the most promising buffer/co-solvent system identified.

    • Repeat steps 2.2 to 2.5.

Protocol 2: Preparation of a Co-solvent Formulation

  • Weigh the required amount of this compound.

  • Add the co-solvent (e.g., ethanol) and vortex or sonicate until the compound is fully dissolved.

  • Slowly add the aqueous component (e.g., saline or buffer) while stirring to avoid precipitation.

  • Visually inspect the final formulation for clarity.

  • Sterile filter the formulation using a 0.22 µm filter if intended for parenteral administration.

Protocol 3: Preparation of a Nanosuspension by Wet Milling

  • Prepare a pre-mixture of this compound, a stabilizer (e.g., a surfactant like Poloxamer 188), and a small amount of the aqueous vehicle.

  • Add milling media (e.g., zirconium oxide beads) to the pre-mixture.

  • Mill the suspension using a high-energy mill (e.g., a bead mill or a high-pressure homogenizer) for a specified time.

  • Monitor the particle size distribution during milling using a particle size analyzer.

  • Continue milling until the desired particle size (typically < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

Visualizations

Solubility_Workflow start Start: this compound with Poor Aqueous Solubility tier1 Tier 1: pH Modification (Assess solubility in buffers pH 2-10) start->tier1 tier1_check Solubility Adequate? tier1->tier1_check tier2 Tier 2: Co-solvent Screening (e.g., Ethanol, PEG 400) tier1_check->tier2 No end Proceed with In Vivo Experiment tier1_check->end Yes tier2_check Solubility Adequate? tier2->tier2_check tier3 Tier 3: Surfactants/Complexing Agents (e.g., Tween 80, HP-β-CD) tier2_check->tier3 No tier2_check->end Yes tier3_check Solubility Adequate? tier3->tier3_check tier4 Tier 4: Advanced Formulations (e.g., Nanosuspension, Solid Dispersion) tier3_check->tier4 No tier3_check->end Yes tier4->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Screening_Workflow prep_stock Prepare Concentrated Stock of this compound add_to_vehicle Add Aliquot to Test Vehicle prep_stock->add_to_vehicle equilibrate Equilibrate for 24h (Shaking/Rotation) add_to_vehicle->equilibrate filter Filter to Remove Undissolved Compound equilibrate->filter analyze Analyze Soluble Concentration (HPLC) filter->analyze

Caption: Experimental workflow for solubility screening.

Micellar_Solubilization cluster_micelle Micelle head1 tail1 ~~~~ head1->tail1 hydrophilic_head Hydrophilic Head head2 tail2 ~~~~ head2->tail2 head3 tail3 ~~~~ head3->tail3 head4 tail4 ~~~~ head4->tail4 head5 tail5 ~~~~ head5->tail5 head6 tail6 ~~~~ head6->tail6 hydrophobic_tail Hydrophobic Tail drug This compound caption Surfactant molecules form a micelle in an aqueous solution, encapsulating the hydrophobic drug (this compound) in the core.

Caption: Diagram of micellar solubilization of a hydrophobic drug.

References

Technical Support Center: C15H22ClNS (Ketamine) Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of C15H22ClNS (Ketamine) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of this compound (Ketamine) degradation in aqueous solutions is photodegradation, which is the breakdown of the molecule upon exposure to light.[1][2] While generally stable, exposure to UV and artificial sunlight can lead to the formation of degradation products. Hydrolysis and microbial degradation are not considered significant degradation pathways for ketamine under normal conditions.[3][4]

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is more stable in acidic to neutral aqueous solutions. Commercially available ketamine solutions for injection are typically maintained at a pH between 3.5 and 5.5 to ensure maximum stability and solubility.[5] While stable over a range of pH values from 5.5 to 7.5 for at least four days at room temperature, extreme pH conditions should be avoided.[6] In highly alkaline conditions, a decrease in the peak area of ketamine has been observed, which may be due to precipitation.

Q3: What is the shelf-life of a this compound aqueous solution?

A3: The shelf-life of a this compound solution is highly dependent on the storage conditions, including concentration, temperature, pH, and light exposure. For instance, a 1 mg/mL solution of esketamine hydrochloride is physically and chemically stable for at least 72 hours at 22±3°C and for 64 days at 5±3°C.[7][8] Another study showed that a 2 mg/mL solution of ketamine was stable for 91 days when stored at either 23°C or 5°C.[7] When properly prepared and stored, some dilutions have been shown to be stable for up to 180 days.[9]

Q4: What are the major degradation products of this compound?

A4: The primary degradation product of ketamine (this compound) is norketamine, which is formed through N-demethylation.[3][10] Other degradation byproducts that can be formed, especially through photolysis, include hydroxy-norketamine (HNK), dehydronorketamine (DNK), and hydroxy-ketamine (HK).[3][4]

Q5: Can I use stabilizers to prevent this compound degradation?

A5: Yes, using stabilizers can help prevent degradation. The most effective approach is to control the pH of the solution using pH modifiers or buffers such as sodium citrate and citric acid.[6] Since oxidation can be a degradation pathway, especially under forced conditions, the use of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid could be beneficial, although specific data on their use with ketamine is limited.[7] Protecting the solution from light is a critical and straightforward stabilization method.

Troubleshooting Guide

Problem: I am observing a decrease in the concentration of my this compound standard solution over a short period.

Possible Cause Troubleshooting Steps
Photodegradation 1. Store the solution in an amber or opaque container to protect it from light. 2. If the experiment requires exposure to light, minimize the duration of exposure. 3. Work in a low-light environment when handling the solution.
Incorrect pH 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a range of 3.5 to 5.5 using a suitable buffer (e.g., citrate buffer).
High Temperature 1. Store the solution at a controlled room temperature (22-25°C) or refrigerated (2-8°C) for long-term storage. 2. Avoid storing the solution near heat sources or in direct sunlight.
Contamination 1. Ensure all glassware and equipment are thoroughly cleaned and sterilized. 2. Use high-purity water and reagents for solution preparation. 3. Prepare solutions under aseptic conditions if microbial growth is a concern.

Problem: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample.

Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Compare the retention times of the unknown peaks with those of known degradation products like norketamine. 2. Review your storage and handling procedures to identify potential causes of degradation (light exposure, improper pH, etc.). 3. Perform a forced degradation study to intentionally generate degradation products and confirm their chromatographic behavior.
Sample Matrix Interference 1. Analyze a blank sample (matrix without this compound) to check for interfering peaks. 2. Optimize your chromatographic method (e.g., gradient, mobile phase composition) to improve the separation of this compound from matrix components.
Contaminated Mobile Phase or System 1. Prepare fresh mobile phase using high-purity solvents. 2. Flush the HPLC system thoroughly to remove any contaminants.

Quantitative Data Summary

The following tables summarize the stability of this compound (Ketamine/Esketamine) under various storage conditions.

Table 1: Stability of Esketamine Hydrochloride (1 mg/mL) in 0.9% Sodium Chloride

Storage TemperatureDurationStability
22 ± 3°C72 hoursPhysically and chemically stable
5 ± 3°C64 daysPhysically and chemically stable
Data from a study on the long-term stability of esketamine in polypropylene syringes.[8]

Table 2: Stability of Ketamine Solutions in Polypropylene Syringes

ConcentrationDiluentStorage TemperatureDurationStability
2 mg/mL0.9% Sodium Chloride23°C or 5°C91 daysPhysiochemically stable
50 mg/mL-Room Temperature180 daysChemically stable
Data from various stability studies on ketamine solutions.[7][9]

Table 3: Photodegradation of Ketamine in Aqueous Solution

Light SourceExposure TimeDegradation
River Water (natural sunlight)12.6 ± 0.4 hours (half-life)50%
UV/H₂O₂ System120 minutes99%
Data from studies on the phototransformation and degradation kinetics of ketamine.[3]

Experimental Protocols

Protocol 1: Stability Testing of this compound Aqueous Solution

Objective: To determine the chemical stability of a this compound aqueous solution under specific storage conditions.

Materials:

  • This compound reference standard

  • High-purity water (e.g., Milli-Q)

  • pH meter

  • Volumetric flasks and pipettes

  • Amber glass vials or other light-protecting containers

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration in high-purity water.

    • Adjust the pH of the solution to the desired level (e.g., 4.5) using a suitable buffer.

    • Aseptically filter the solution into sterile amber glass vials.

  • Storage:

    • Store the vials at the desired temperature conditions (e.g., 5°C, 25°C, 40°C).

    • Protect one set of samples from light at each temperature, and expose another set to a controlled light source (as per ICH Q1B guidelines) to assess photostability.

  • Sampling:

    • At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), withdraw an aliquot from a vial for each storage condition.

  • Analysis:

    • Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC-UV method. A typical method might involve a C18 column with a mobile phase of acetonitrile and phosphate buffer.

    • Monitor for the appearance of degradation product peaks in the chromatograms.

  • Data Evaluation:

    • Calculate the percentage of the initial this compound concentration remaining at each time point.

    • A common stability criterion is the retention of at least 90% of the initial concentration.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Heat source (e.g., water bath or oven)

  • UV lamp

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis:

    • Add HCl to the this compound solution to achieve a final concentration of 0.1 M HCl.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Add NaOH to the this compound solution to achieve a final concentration of 0.1 M NaOH.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Add H₂O₂ to the this compound solution (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period.

  • Thermal Degradation:

    • Heat the this compound solution at a high temperature (e.g., 80°C) for a defined period.

  • Photodegradation:

    • Expose the this compound solution to a UV lamp or a photostability chamber for a defined period, following ICH Q1B guidelines.

  • Analysis:

    • Analyze the stressed samples using an HPLC-UV/MS system to separate and identify the parent drug and any degradation products formed. Mass spectrometry will aid in the structural elucidation of the degradants.

Visualizations

Degradation_Pathway This compound This compound (Ketamine) Norketamine Norketamine This compound->Norketamine N-demethylation (Primary Pathway) Hydroxyketamine Hydroxyketamine This compound->Hydroxyketamine Hydroxylation (Minor Pathway) Hydroxynorketamine Hydroxynorketamine Norketamine->Hydroxynorketamine Hydroxylation Dehydronorketamine Dehydronorketamine Hydroxynorketamine->Dehydronorketamine Dehydration

Caption: Primary degradation pathway of this compound (Ketamine).

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Aqueous Solution Adjust_pH Adjust pH (3.5-5.5) Prep->Adjust_pH Store Store in Light-Protected Vials Adjust_pH->Store Light Photostability Chamber Store->Light Heat Elevated Temperature Store->Heat pH_extremes Acid/Base Hydrolysis Store->pH_extremes Oxidation Oxidizing Agent (H₂O₂) Store->Oxidation HPLC HPLC-UV/MS Analysis Light->HPLC Heat->HPLC pH_extremes->HPLC Oxidation->HPLC Quantify Quantify Parent Drug HPLC->Quantify Identify Identify Degradation Products HPLC->Identify

Caption: Workflow for a forced degradation study of this compound.

References

Improving the resolution of C15H22ClNS in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of C15H22ClNS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of this compound in reverse-phase High-Performance Liquid Chromatography (HPLC).

Assumed Analyte Profile: this compound

Given its molecular formula, this compound is presumed to be a moderately non-polar compound containing a basic nitrogen atom. This profile makes it well-suited for reverse-phase HPLC, but the basic nitrogen can lead to common chromatographic challenges such as peak tailing if the method is not properly optimized. This guide will address these potential issues to help you achieve optimal separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My peaks for this compound and a related impurity are co-eluting or have poor resolution. What is the first and simplest parameter I should adjust?

Answer: The most straightforward initial step to improve the resolution between closely eluting peaks is to adjust the retention factor (k) of the analytes. In reverse-phase HPLC, this is achieved by modifying the mobile phase strength—specifically, the percentage of the organic solvent (e.g., acetonitrile or methanol).[1][2] By decreasing the amount of organic solvent, you increase the retention time of the analytes, which often leads to better separation.

Troubleshooting Guide: Poor Resolution

ProblemPotential CauseRecommended Action
Co-eluting or poorly resolved peaks.Mobile phase is too strong (too much organic solvent).Decrease the percentage of the organic modifier (e.g., from 70% to 65% acetonitrile) to increase the retention factor (k).
All peaks elute too quickly (near the void volume).Insufficient interaction with the stationary phase.Significantly reduce the organic solvent percentage in the mobile phase. An ideal retention factor (k) is generally between 2 and 10.[3]

Experimental Protocol: Adjusting Mobile Phase Strength

  • Establish a Baseline: Prepare your initial mobile phase (e.g., 70:30 acetonitrile:water) and run the sample to record the initial chromatogram.

  • Prepare Modified Mobile Phase: Prepare a new mobile phase with a lower percentage of organic solvent. A 5% decrease is a good starting point (e.g., 65:35 acetonitrile:water).

  • Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes to ensure full equilibration.

  • Inject and Analyze: Inject the same sample and compare the resulting chromatogram to the baseline.

  • Iterate: If resolution is improved but not yet optimal, continue to decrease the organic content in small increments (2-3%) until the desired resolution is achieved.

Workflow for Adjusting Retention Factor (k)

start Start: Poor Resolution step1 Decrease Organic Solvent % by 5% start->step1 step2 Equilibrate Column & Inject Sample step1->step2 decision Is Resolution (Rs) > 1.5? step2->decision end_ok End: Resolution is Optimal decision->end_ok Yes step3 Further Optimization (See FAQ 4) decision->step3 No cluster_0 Unbuffered Mobile Phase (Tailing) cluster_1 Buffered Mobile Phase (pH 3.0) Analyte_B Analyte (R-NH2) Silanol Column (Si-O⁻) Analyte_B->Silanol  Ionic Interaction Tailing Tailing Peak Silanol->Tailing Analyte_BH Analyte (R-NH3⁺) Silanol_H Column (Si-OH) GoodPeak Symmetrical Peak Silanol_H->GoodPeak start Start: Broad Peak Observed q1 Is sample solvent stronger than mobile phase? start->q1 s1 Dissolve sample in mobile phase q1->s1 Yes q2 Are all peaks broad? q1->q2 No end End: Peak Shape Improved s1->end s2 Check for extra-column volume (tubing, fittings) q2->s2 Yes s3 Check for column contamination/void q2->s3 No s2->end s3->end start Start: Selectivity is Poor step1 Change Organic Modifier (e.g., ACN -> MeOH) start->step1 decision1 Is Resolution Sufficient? step1->decision1 step2 Change Stationary Phase (e.g., C18 -> Phenyl) decision1->step2 No end_ok End: Method Optimized decision1->end_ok Yes decision2 Is Resolution Sufficient? step2->decision2 decision2->end_ok Yes end_nok Consider Advanced Techniques decision2->end_nok No

References

Technical Support Center: C15H22ClNS (Chlorpromazine) Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the interference of the compound C15H22ClNS, commonly known as Chlorpromazine (CPZ), in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

A1: this compound is the chemical formula for Chlorpromazine, a phenothiazine-class antipsychotic medication.[1][2] Due to its chemical structure and properties, Chlorpromazine can interact with various reagents and biological molecules used in laboratory assays, leading to inaccurate and misleading results. It is crucial to be aware of these potential interferences to ensure the validity of experimental data.

Q2: Which common biochemical assays are known to be affected by Chlorpromazine?

A2: Chlorpromazine has been reported to interfere with a range of biochemical assays, including:

  • Protein Quantification Assays: Bradford and Bicinchoninic Acid (BCA) assays.[3]

  • Enzyme Assays: Specifically, it is a known inhibitor of alkaline phosphatase.[4][5]

  • Cell Viability and Cytotoxicity Assays: Assays such as MTT and LDH can be affected.

  • Immunoassays: Potential for interference in ELISA and Radioimmunoassays (RIA), although direct interference data is limited.

  • Nucleic Acid Quantification: Evidence suggests it can interact with and cause damage to nucleic acids.

Troubleshooting Guides

This section provides detailed troubleshooting for specific assays, including quantitative data on the interference and protocols to mitigate these effects.

Protein Quantification Assays

Issue: Inaccurate protein concentration measurements in the presence of Chlorpromazine.

Affected Assays: Bradford (Coomassie Brilliant Blue) and Bicinchoninic Acid (BCA) Assays.

Mechanism of Interference:

  • Bradford Assay: Chlorpromazine has been shown to cause slight interference.[3] The precise mechanism is not fully elucidated but may involve direct binding to the Coomassie dye or altering its spectral properties.

  • BCA Assay: Chlorpromazine interacts strongly with the BCA reagent, leading to turbidity and an atypical color change, which can result in a significant overestimation of protein concentration.[3]

Quantitative Interference Data:

AssayChlorpromazine ConcentrationObserved EffectReference
BradfordNot specifiedSlight interference[3]
BCANot specifiedStrong interaction, turbidity, atypical color[3]

Troubleshooting and Mitigation:

Q: My protein readings are unexpectedly high and the color development in my BCA assay is unusual. Could Chlorpromazine be the cause?

A: Yes, this is a strong indication of Chlorpromazine interference in the BCA assay. The development of turbidity and an off-spectrum color are characteristic signs.[3]

Experimental Protocol: Sample Precipitation to Remove Interference

This protocol is adapted from established methods for removing interfering substances from protein samples.[6][7]

Materials:

  • Trichloroacetic acid (TCA)

  • Acetone, ice-cold

  • Deoxycholate (optional, aids in protein precipitation)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add your protein sample containing Chlorpromazine.

  • (Optional) Deoxycholate Addition: Add deoxycholate to a final concentration of 0.015-0.025% and vortex briefly. Incubate at room temperature for 10 minutes.

  • TCA Precipitation: Add TCA to a final concentration of 6-10%. Vortex thoroughly to ensure complete mixing.

  • Incubation: Incubate the tubes on ice for 30 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000-15,000 x g for 15 minutes at 4°C.

  • Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the interfering Chlorpromazine.

  • Acetone Wash: Add 200 µL of ice-cold acetone to the protein pellet. Vortex briefly.

  • Second Centrifugation: Centrifuge at 12,000-15,000 x g for 5 minutes at 4°C.

  • Drying: Carefully remove the acetone and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry the pellet as it may be difficult to resuspend.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream application and the protein assay to be used.

  • Quantification: Proceed with your Bradford or BCA protein assay.

Workflow for Mitigating Protein Assay Interference:

Start Protein sample with potential Chlorpromazine contamination Check Run a pilot assay with a known protein standard spiked with CPZ Start->Check Interference Observe interference? (e.g., turbidity, color change) Check->Interference NoInterference No significant interference detected Interference->NoInterference No Precipitate Perform protein precipitation (TCA/Acetone) Interference->Precipitate Yes Proceed Proceed with standard protein assay protocol NoInterference->Proceed Wash Wash pellet with cold acetone Precipitate->Wash Resuspend Resuspend protein pellet in assay-compatible buffer Wash->Resuspend Reassay Perform protein assay on cleaned sample Resuspend->Reassay Start Perform cell viability assay with experimental treatment + Chlorpromazine Compare1 Compare Treatment + CPZ vs. Vehicle Start->Compare1 Compare2 Compare Treatment + CPZ vs. CPZ only Start->Compare2 Control1 Run control with vehicle only Control1->Compare1 Control2 Run control with Chlorpromazine only (dose-response) Control2->Compare2 Result1 Observed effect is likely due to the combination of treatment and CPZ Compare1->Result1 Result2 Observed effect may be primarily due to CPZ's intrinsic cytotoxicity Compare2->Result2 Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates CPZ Chlorpromazine CPZ->D2R Blocks Gi Gi-protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., gene expression, neuronal activity) PKA->Downstream Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates CPZ Chlorpromazine CPZ->HTR2A Blocks Gq Gq-protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

References

Technical Support Center: Overcoming C15H22ClNS (Chlorpromazine) Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to C15H22ClNS, the chemical formula for Chlorpromazine (CPZ), in cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Chlorpromazine) and what are its primary mechanisms of action in cancer cell models?

A1: this compound is the chemical formula for Chlorpromazine (CPZ), a phenothiazine derivative originally developed as an antipsychotic medication.[1] Its anticancer effects are multifaceted and stem from its ability to interact with multiple cellular targets.[2] Key mechanisms include:

  • Dopamine and Serotonin Receptor Antagonism: CPZ blocks dopamine D2 and serotonin 5-HT2A receptors, which can be aberrantly expressed in some cancers and contribute to proliferation.[1][3][4]

  • Inhibition of Clathrin-Mediated Endocytosis: CPZ disrupts the formation of clathrin-coated vesicles, which is crucial for the internalization and signaling of some receptor tyrosine kinases that drive cancer growth.[5][6]

  • Cell Cycle Arrest: It can induce cell cycle arrest, particularly at the G2/M phase, by inhibiting mitotic kinesins and decreasing levels of key cyclins like cyclin A and B1.[2][6]

  • Induction of Cell Death: CPZ can induce autophagic cell death by inhibiting the Akt/mTOR pathway in certain cancer cells.[2]

  • Inhibition of Cytochrome c Oxidase (CcO): In chemoresistant glioma cells, CPZ has been shown to specifically inhibit CcO (complex IV) of the mitochondrial respiratory chain, targeting the altered metabolic state of these cells.[7]

  • Modulation of Signaling Pathways: CPZ can suppress critical pro-survival signaling pathways, such as STAT5 signaling.[5]

Q2: What are the most common mechanisms by which cancer cells develop resistance to Chlorpromazine?

A2: While specific resistance mechanisms to CPZ are still being fully elucidated, they are likely to overlap with general mechanisms of multidrug resistance (MDR). The most probable causes are:

  • Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), function as efflux pumps that actively remove xenobiotics, including anticancer drugs, from the cell.[8][9] This prevents the drug from reaching its intracellular target at a sufficient concentration.

  • Alteration of Drug Targets: Mutations in CPZ's target proteins (e.g., dopamine receptors, calmodulin, or mitotic kinesins) could reduce the drug's binding affinity, rendering it less effective.

  • Upregulation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to circumvent the effects of CPZ. For instance, if CPZ inhibits STAT5, cells might upregulate a parallel pathway to maintain proliferation and survival.[5]

  • Metabolic Reprogramming: Cancer cells might alter their metabolic state to become less dependent on pathways inhibited by CPZ, such as the changes seen in cytochrome c oxidase activity in chemoresistant cells.[7]

Q3: How can I confirm that my cell line has developed resistance to Chlorpromazine?

A3: The gold standard for confirming resistance is to determine the half-maximal inhibitory concentration (IC50) value.

  • Perform a Dose-Response Assay: Treat both your parental (sensitive) cell line and the suspected resistant cell line with a range of CPZ concentrations for a set period (e.g., 48 or 72 hours).

  • Measure Cell Viability: Use a standard cell viability assay, such as the MTT or CCK-8 assay, to measure the percentage of viable cells at each concentration.

  • Calculate and Compare IC50 Values: Plot the dose-response curves and calculate the IC50 for each cell line. A significant increase (typically considered 3-fold or higher) in the IC50 value for the suspected resistant line compared to the parental line confirms the resistance phenotype.[10]

Q4: What are the initial strategies to overcome CPZ resistance in vitro?

A4: Once resistance is confirmed, several strategies can be employed:

  • Combination Therapy: This is a highly effective approach. Combining CPZ with other therapeutic agents can create synergistic effects. For example, CPZ has been shown to overcome temozolomide resistance in glioblastoma and synergizes with the FLT3 inhibitor quizartinib.[5][11]

  • Inhibition of Efflux Pumps: If resistance is mediated by ABC transporters, co-treatment with an ABC transporter inhibitor (chemosensitizer) may restore sensitivity.[12]

  • Targeting Bypass Pathways: If a specific bypass pathway is identified (e.g., through proteomic or transcriptomic analysis), using a specific inhibitor for that pathway in combination with CPZ can be effective.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Action & Troubleshooting Steps
Increased IC50 to CPZ 1. Upregulation of ABC Efflux Pumps: Cells are actively pumping the drug out.[9]1a. Perform an efflux pump activity assay (e.g., Rhodamine 123 or Calcein-AM assay). Increased efflux in resistant cells compared to parental cells supports this mechanism. 1b. Test for reversal of resistance by co-incubating cells with CPZ and a known pan-ABC transporter inhibitor (e.g., Verapamil or Tariquidar). A restored sensitivity to CPZ indicates efflux pump involvement.
2. Altered Target Expression/Mutation: The protein CPZ binds to is changed or absent.2a. Use Western Blot to check the expression levels of known CPZ targets (e.g., D2DR, SIRT1, STAT5) in sensitive vs. resistant cells.[5][13] 2b. If expression is unchanged, consider target gene sequencing to identify potential mutations that could affect drug binding.
3. Activation of Pro-Survival "Bypass" Pathways: Cells have found a different way to survive.3a. Perform a phospho-kinase array or Western blot analysis for key survival pathways (e.g., p-Akt, p-ERK, p-STAT). 3b. If a pathway is hyperactivated in resistant cells, test a combination of CPZ with a specific inhibitor for that pathway.
Heterogeneous Response to CPZ 1. Clonal Heterogeneity: The "resistant" population is a mix of sensitive and resistant cells.1a. Perform single-cell cloning using limiting dilution to establish a pure, homogeneously resistant cell line.[10] 1b. Re-evaluate the IC50 of the derived clones to confirm a stable resistance phenotype.
Synergistic Drug Combination Fails 1. Antagonistic or Additive Interaction: The chosen drug combination is not synergistic in your model.1a. Perform a systematic drug combination study (e.g., checkerboard assay) and calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy. 1b. Re-evaluate the mechanism of resistance. The chosen synergistic agent may not target the specific resistance mechanism in your cells.

Data Summaries

Table 1: Experimentally Determined IC50 Values for Chlorpromazine in Various Cell Lines

Cell LineCancer TypeIC50 Value (µM)Citation
HCT116Colon Carcinoma5 - 7[2]
U-87MGGlioblastoma~20 (at 48h)[6]
Oral Cancer CellsOral Cancer~20[2]
hERG ChannelsN/A (Ion Channel)4.9 - 10.5[2]
Ba/F3 (FLT3-ITD)Leukemia Model10.34[5]
Ba/F3 (FLT3-ITD/F692L)Resistant Leukemia Model9.60[5]
Anchorage-dependent GBMGlioblastomaLower than neurospheres[14]
Stem-like NeurospheresGlioblastomaHigher than adherent cells[14]

Table 2: Illustrative Example of a Synergistic Combination Study (Hypothetical Data)

This table demonstrates how to present data from a combination experiment. The Combination Index (CI) is calculated to determine the nature of the drug interaction.

TreatmentIC50 (Resistant Cell Line)Combination Index (CI)Interpretation
Chlorpromazine (CPZ) Alone15 µM--
Drug 'X' Alone50 nM--
CPZ + Drug 'X' (1:300 ratio)5 µM (CPZ) + 16.7 nM (Drug 'X')0.65Synergistic

Mandatory Visualizations

Signaling and Workflow Diagrams

G cluster_0 Resistant Cancer Cell CPZ_in Intracellular Chlorpromazine Target Cellular Target (e.g., STAT5, Kinesin) CPZ_in->Target Binds & Inhibits Pump ABC Transporter (e.g., P-glycoprotein) CPZ_in->Pump Substrate Effect Therapeutic Effect (Cell Death / Arrest) Target->Effect CPZ_out Chlorpromazine (Extracellular) Pump->CPZ_out Efflux ATP ATP ATP->Pump CPZ_out->CPZ_in Enters Cell

Caption: Mechanism of resistance via ABC transporter-mediated drug efflux.

G start Observation: Loss of CPZ Efficacy confirm 1. Confirm Resistance (Determine IC50 in Parental vs. Suspected Resistant Cells) start->confirm investigate 2. Investigate Mechanism confirm->investigate efflux 2a. Test Efflux Pump Activity (Rhodamine 123 Assay) investigate->efflux Hypothesis 1: Efflux pathway 2b. Profile Key Signaling Pathways (Western Blot / Kinase Array) investigate->pathway Hypothesis 2: Bypass Signaling overcome 3. Test Strategies to Overcome Resistance efflux->overcome pathway->overcome combo_pump 3a. Combination Therapy: CPZ + Efflux Pump Inhibitor overcome->combo_pump Efflux Positive combo_pathway 3b. Combination Therapy: CPZ + Pathway Inhibitor overcome->combo_pathway Pathway Upregulated evaluate 4. Evaluate Efficacy (Re-determine IC50, Apoptosis Assay) combo_pump->evaluate combo_pathway->evaluate

Caption: Experimental workflow for characterizing and overcoming CPZ resistance.

G start Problem: My cells show increased resistance to CPZ (High IC50). q_efflux Is efflux pump activity (e.g., Rhodamine efflux) increased in resistant cells? start->q_efflux a_efflux_yes Action: Test CPZ in combination with an ABC transporter inhibitor (e.g., Verapamil). q_efflux->a_efflux_yes Yes q_pathway Is a pro-survival pathway (e.g., Akt, ERK, STAT) hyperactivated in resistant cells? q_efflux->q_pathway No a_pathway_yes Action: Test CPZ in combination with a specific inhibitor for that pathway. q_pathway->a_pathway_yes Yes a_other Action: Investigate other mechanisms: - Target mutation (sequencing) - Metabolic changes q_pathway->a_other No

Caption: Troubleshooting decision tree for increased CPZ resistance.

Key Experimental Protocols

Protocol 1: Generation of a Chlorpromazine-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure.

  • Materials:

    • Parental cancer cell line of interest

    • Complete cell culture medium

    • Chlorpromazine (CPZ) stock solution (e.g., 10 mM in DMSO)

    • Sterile tissue culture flasks and plates

    • Hemocytometer or automated cell counter

  • Methodology:

    • Initial Seeding: Culture the parental cell line in its standard complete medium.

    • Starting Concentration: Begin by treating the cells with CPZ at a concentration equal to their IC20 (the concentration that inhibits 20% of growth). This minimizes initial cell death.

    • Continuous Culture: Maintain the cells in the CPZ-containing medium, passaging them as they reach 70-80% confluency. Monitor cell morphology and growth rate closely.

    • Dose Escalation: Once the cells have adapted and are growing consistently (typically after 2-3 passages), double the concentration of CPZ.

    • Repeat: Continue this process of adaptation followed by dose escalation. If a sharp increase in cell death is observed, reduce the concentration to the previous level and allow more time for adaptation before attempting to increase it again.[10]

    • Confirmation of Resistance: After several months of culture, the cells should be able to tolerate a significantly higher concentration of CPZ. At this point, perform an IC50 determination (Protocol 2) on the newly generated line and compare it to the original parental line to quantify the level of resistance.

    • Clonal Selection (Optional): To ensure a homogenous population, perform single-cell cloning by limiting dilution.[10]

Protocol 2: Determination of IC50 using MTT Assay

This protocol measures cell viability to determine the drug concentration that inhibits 50% of cell growth.

  • Materials:

    • Parental and resistant cell lines

    • 96-well tissue culture plates

    • Complete cell culture medium

    • CPZ stock solution

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

    • DMSO (Dimethyl sulfoxide)

    • Multichannel pipette

    • Microplate reader (570 nm wavelength)

  • Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL medium) and allow them to adhere overnight.[15]

    • Drug Preparation: Prepare serial dilutions of CPZ in complete medium at 2x the final desired concentrations.

    • Drug Treatment: Remove the old medium from the plate and add 100 µL of the 2x CPZ dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells. Typically, each concentration is tested in triplicate.

    • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) in a standard cell culture incubator.

    • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance of the "no-cell" blank from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

      • Plot % Viability vs. log[CPZ concentration] and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 3: Assessment of ABC Transporter Activity (Rhodamine 123 Efflux Assay)

This functional assay measures the activity of efflux pumps like P-glycoprotein.

  • Materials:

    • Parental and resistant cell lines

    • Rhodamine 123 (a fluorescent substrate for ABC transporters)

    • Verapamil (an ABC transporter inhibitor, used as a positive control)

    • Phenol red-free culture medium

    • Flow cytometer or fluorescence microscope

  • Methodology:

    • Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1x10^6 cells/mL.

    • Inhibitor Pre-treatment (for control): To a subset of cells, add Verapamil to a final concentration of 50 µM and incubate for 30 minutes at 37°C. This will serve as the "inhibited" control.

    • Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions (including the Verapamil-treated ones) to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C in the dark to allow the dye to load into the cells.

    • Efflux Phase: Pellet the cells by centrifugation, remove the supernatant, and resuspend them in fresh, pre-warmed, dye-free medium.

    • Incubation for Efflux: Incubate the cells for 1-2 hours at 37°C to allow for active efflux of the dye.

    • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer (FL1 channel).

    • Interpretation:

      • Sensitive Cells: Should show high fluorescence, as they retain the dye.

      • Resistant Cells: Will show low fluorescence, as they have actively pumped the dye out.

      • Resistant Cells + Verapamil: Should show high fluorescence (similar to sensitive cells), as the inhibitor has blocked the efflux pump, causing dye retention. This confirms that the efflux mechanism is responsible for the low accumulation.[16]

References

Technical Support Center: Refinement of Tiletamine (C15H22ClNS) Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of Tiletamine (C15H22ClNS) dosage for animal studies. Tiletamine is a dissociative anesthetic commonly used in veterinary medicine in combination with the benzodiazepine zolazepam. This combination, marketed as Telazol® or Zoletil®, provides anesthesia and immobilization for a wide range of animal species.

Frequently Asked Questions (FAQs)

Q1: What is Tiletamine and how does it work?

A1: Tiletamine is a dissociative anesthetic, pharmacologically classified as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its chemical structure is similar to ketamine.[2] Tiletamine works by blocking the NMDA receptor in the brain, which interrupts the association pathways before producing sensory blockade, leading to a state of "dissociative" anesthesia.[4] This results in profound analgesia while maintaining normal pharyngeal-laryngeal reflexes.[4]

Q2: Why is Tiletamine typically combined with Zolazepam?

A2: Tiletamine used alone does not provide adequate muscle relaxation for surgical procedures.[4] Zolazepam, a benzodiazepine, is added for its muscle relaxant and anticonvulsant properties.[5][6] This combination reduces the incidence of adverse effects such as seizures and muscle rigidity that can be associated with tiletamine alone.[6]

Q3: What are the common routes of administration for Tiletamine-Zolazepam?

A3: The most common and recommended route of administration is deep intramuscular (IM) injection.[4] Intravenous (IV) administration is also used in some protocols.[5] Oral administration has been investigated for sedation in free-roaming dogs, but may require supplemental drugs for full immobilization.[7][8]

Q4: What are the known adverse effects of Tiletamine-Zolazepam?

A4: Common adverse effects include respiratory depression (especially at high doses), emesis during emergence, excessive salivation, transient apnea, vocalization, and erratic or prolonged recovery.[4] Involuntary muscular twitching, hypertonicity, and muscle rigidity during procedures can also occur.[4] Tachycardia is a frequent side effect, particularly in dogs.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inadequate Anesthetic Depth - Incorrect dosage for the species or procedure.- Individual animal variation in response.- Ensure accurate weight-based dosing.- For minor procedures in dogs, consider dosages of 9.9 to 13.2 mg/kg IM. For diagnostic purposes, 6.6 to 9.9 mg/kg IM is recommended.[4]- Consider supplementing with other agents like ketamine or xylazine, but dosages of these agents should be reduced.[4]
Prolonged or Erratic Recovery - High dosage administered.- Repeated doses leading to altered drug ratios due to different metabolism rates of tiletamine and zolazepam.[4]- Species-specific metabolism.- Administer the entire dose as a single injection rather than in several smaller doses to ensure a more predictable recovery.[4]- Provide a quiet and dark environment for recovery.- Monitor body temperature and provide thermal support if necessary.
Excessive Salivation - A common side effect of dissociative anesthetics.- Administer an anticholinergic agent like atropine sulfate (0.04 mg/kg) as a pre-anesthetic medication.[4]
Respiratory Depression/Apnea - High dosage.- Concurrent use of other respiratory depressant drugs like phenothiazine derivatives.[4]- Monitor respiratory rate and depth closely.- If cyanosis or excessive depression occurs, institute resuscitative measures with adequate pulmonary ventilation using oxygen or room air.[4]- Avoid concurrent use of phenothiazine-derivative drugs.[4]
Muscular Twitching or Rigidity - A characteristic effect of dissociative anesthetics.- The addition of zolazepam helps to mitigate this, but some rigidity may still be present.- Ensure the animal is in a safe position to prevent injury.

Data on Tiletamine-Zolazepam Dosage and Pharmacokinetics

Recommended Intramuscular Dosages for Dogs
PurposeDosage (mg/kg)
Diagnostic Purposes6.6 to 9.9[4]
Minor Procedures of Short Duration9.9 to 13.2[4]
Pharmacokinetic Parameters of Tiletamine and Zolazepam
SpeciesTiletamine Half-life (t½)Zolazepam Half-life (t½)Tiletamine ClearanceZolazepam ClearanceTiletamine Volume of DistributionZolazepam Volume of Distribution
Polar Bear1.8 ± 0.2 h[9][10]1.2 ± 0.08 h[9][10]2.1 ± 0.3 L/h/kg[9][10]1.1 ± 0.1 L/h/kg[9][10]5.2 ± 0.6 L/kg[9][10]1.8 ± 0.2 L/kg[9][10]
Domestic Pig3 h[11]8 h[11]----
Dog-4 h[11]----
Cat-4.5 h[11]----
Rat-3 h[11]----

Note: There is substantial inter-animal pharmacokinetic variability.[12]

Experimental Protocols

Anesthetic Protocol for High-Volume Spay/Neuter in Free-Roaming Cats

This protocol has been used effectively in a high-quality, high-volume spay and neuter (HQHVSN) program.[6]

  • Anesthetic Combination: A mixture of tiletamine-zolazepam, ketamine, and xylazine (ZKX) is prepared.[6]

    • One formulation involves mixing 250 mg tiletamine and 250 mg zolazepam with 4 mL of ketamine (100 mg/mL) and 1 mL of xylazine (100 mg/mL).[6]

  • Dosage: The average administered doses in one study were:

    • Tiletamine-Zolazepam: 5.52 ± 1.70 mg/kg[6]

    • Ketamine: 8.94 ± 3.60 mg/kg[6]

    • Xylazine: 1.11 ± 0.34 mg/kg[6]

  • Administration: The ZKX combination is administered via deep intramuscular injection.[6]

  • Onset and Duration: Onset of action is typically between 1-7 minutes, with a duration of action around 30-60 minutes.[6]

  • Reversal: Yohimbine can be administered at the completion of surgery to aid in recovery.[13]

Anesthetic Protocol for Swine

This protocol has been used for radiographic examinations in miniature swine.[14]

  • Anesthetic Combination: A mixture of tiletamine/zolazepam, ketamine, and either dexmedetomidine (TKD) or xylazine (TKX).[14]

    • The tiletamine/zolazepam powder (250 mg tiletamine and 250 mg zolazepam) is reconstituted with 2.5 mL of ketamine (100 mg/mL) and 2.5 mL of either dexmedetomidine or xylazine.[14]

  • Dosage:

    • TKD: 5 mg/kg tiletamine/zolazepam, 2.5 mg/kg ketamine, and 0.0125 mg/kg dexmedetomidine.[14]

    • TKX: 5 mg/kg tiletamine/zolazepam, 2.5 mg/kg ketamine, and 2.5 mg/kg xylazine.[14]

  • Administration: The combination is administered intramuscularly at a volume of 0.05 mL/kg.[14]

  • Reversal: Atipamezole is administered at 45 minutes after the initial drug administration to reverse the effects of dexmedetomidine or xylazine.[14]

Visualizations

Tiletamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream Downstream Signaling Ca_Influx->Downstream Tiletamine Tiletamine (this compound) Tiletamine->NMDA_Receptor Blocks

Caption: Tiletamine's mechanism of action as an NMDA receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_proc Procedure cluster_post Post-Procedure Animal_Prep Animal Preparation (Fasting, Health Check) Dose_Calc Dosage Calculation (Based on Weight) Animal_Prep->Dose_Calc Drug_Prep Drug Preparation (Reconstitution) Dose_Calc->Drug_Prep Administration Anesthetic Administration (e.g., IM Injection) Drug_Prep->Administration Monitoring Anesthetic Monitoring (Vitals, Reflexes) Administration->Monitoring Experiment Experimental Procedure Monitoring->Experiment Reversal Reversal Agent (Optional, e.g., Atipamezole) Experiment->Reversal Recovery Recovery Monitoring (Temperature, Behavior) Reversal->Recovery Post_Op Post-Operative Care (Analgesia, Hydration) Recovery->Post_Op

Caption: General experimental workflow for animal studies using Tiletamine.

References

Minimizing C15H22ClNS precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound C15H22ClNS to minimize its precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for this compound precipitation in stock solutions?

A1: Precipitation of this compound in stock solutions is often due to its limited aqueous solubility. Many organic compounds, particularly those with a significant hydrocarbon backbone like this compound, are inherently hydrophobic and tend to aggregate and precipitate in aqueous environments. The "like dissolves like" principle is key; the polarity of the solvent may not be optimal for this specific compound.

Q2: How can I increase the solubility of this compound in my stock solution?

A2: Several strategies can be employed to increase the solubility of this compound:

  • Solvent Selection: Utilizing a water-miscible organic co-solvent is a common and effective approach. Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol can significantly enhance solubility.[1]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution can increase its solubility. For a compound with a basic nitrogen atom, lowering the pH to protonate this group can increase its aqueous solubility.

  • Use of Excipients: Employing solubilizing agents or excipients can prevent precipitation. These can include cyclodextrins, which encapsulate the hydrophobic molecule, or surfactants that form micelles.

Q3: What is the "solvent-shift" method and how can it lead to precipitation?

A3: The solvent-shift method is a technique used to create a supersaturated solution.[1] It involves dissolving a compound in a good solvent (e.g., DMSO) and then adding this solution to a poor solvent (e.g., an aqueous buffer).[1] While this can be a useful technique for certain applications, it can also induce rapid precipitation if the compound's concentration exceeds its solubility limit in the final solvent mixture.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound stock solutions.

Issue 1: Immediate precipitation upon dissolving this compound in an aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO or another suitable organic solvent.This compound should fully dissolve in the organic solvent.
Incorrect pH for solubility.If the compound has an ionizable functional group, adjust the pH of the aqueous buffer.The compound may dissolve at a different pH.

Issue 2: Precipitation occurs after diluting the organic stock solution into an aqueous medium.

Potential Cause Troubleshooting Step Expected Outcome
Exceeding the solubility limit in the final aqueous solution.Decrease the final concentration of this compound in the aqueous medium.The compound remains in solution at a lower concentration.
"Solvent-shift" induced precipitation.Add the organic stock solution to the aqueous medium slowly while vortexing to ensure rapid mixing.Gradual addition can prevent localized high concentrations and subsequent precipitation.
Temperature-dependent solubility.Prepare and use the solution at a slightly elevated temperature (if the compound is stable).Increased temperature can enhance solubility.

Issue 3: Stock solution in organic solvent precipitates over time during storage.

Potential Cause Troubleshooting Step Expected Outcome
Storage temperature is too low.Store the stock solution at room temperature or 4°C, depending on compound stability. Avoid freezing, as this can reduce the solubility of some compounds upon thawing.The compound remains in solution at the appropriate storage temperature.
Solvent evaporation leading to increased concentration.Ensure vials are tightly sealed to prevent solvent evaporation.The concentration of the stock solution remains stable over time.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) can be used to aid dissolution if necessary, but stability at this temperature should be confirmed.

  • Storage: Store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C for long-term storage, but refer to the compound's data sheet).

Protocol 2: Serial Dilution into Aqueous Buffer

  • Pre-warm: If the aqueous buffer is stored at 4°C, allow it to equilibrate to room temperature.

  • Initial Dilution: Perform an initial dilution of the DMSO stock solution into the aqueous buffer. It is recommended to not exceed a final DMSO concentration of 1% (v/v) in the final working solution, as higher concentrations can have effects in biological assays.

  • Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure immediate and thorough mixing.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after dilution and after a short incubation period.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve dilute Serially Dilute in Aqueous Buffer dissolve->dilute DMSO Stock vortex Vortex During Dilution dilute->vortex final_solution No Precipitation vortex->final_solution Final Working Solution precipitation Precipitation vortex->precipitation

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed check_solvent Is the primary solvent aqueous? start->check_solvent use_organic Use a co-solvent (e.g., DMSO) check_solvent->use_organic Yes check_concentration Is the concentration too high? check_solvent->check_concentration No no_precipitation Solution Stable use_organic->no_precipitation lower_concentration Decrease final concentration check_concentration->lower_concentration Yes check_ph Is the pH optimal? check_concentration->check_ph No lower_concentration->no_precipitation adjust_ph Adjust pH check_ph->adjust_ph No check_mixing Was mixing adequate during dilution? check_ph->check_mixing Yes adjust_ph->no_precipitation improve_mixing Vortex during addition check_mixing->improve_mixing No check_mixing->no_precipitation Yes improve_mixing->no_precipitation

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Mass Spectrometry Analysis of Chlorpromazine (C15H22ClNS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (S/N) for the analysis of Chlorpromazine (C15H22ClNS) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for analyzing Chlorpromazine by LC-MS?

A1: Electrospray ionization (ESI) in positive ion mode is the most commonly used and effective ionization technique for the analysis of Chlorpromazine.[1] This is because the Chlorpromazine molecule readily accepts a proton to form a positively charged ion ([M+H]+).

Q2: What type of mass analyzer is typically used for the quantitative analysis of Chlorpromazine?

A2: Triple quadrupole mass spectrometers are frequently used for the quantitative analysis of Chlorpromazine.[1] These instruments are operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. High-resolution mass spectrometers, such as Quadrupole-Orbitrap, are also used for identification and quantification.

Q3: What are the key considerations for sample preparation when analyzing Chlorpromazine in biological matrices?

A3: Sample preparation is critical for removing interferences and improving the S/N ratio. Common techniques for biological matrices like plasma include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1] For food matrices, QuEChERS-based extraction has been shown to be effective. The goal is to minimize matrix effects, which can suppress the ionization of Chlorpromazine.[1]

Q4: How can I improve the chromatographic separation of Chlorpromazine?

A4: Reversed-phase high-performance liquid chromatography (HPLC) is the standard separation technique.[1][2] To optimize separation and peak shape, consider the following:

  • Column Choice: A C18 column is commonly used.[2]

  • Mobile Phase: A mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[1] Using a gradient elution can help to separate Chlorpromazine from matrix components.[1][2]

  • pH: Adjusting the pH of the mobile phase can improve peak shape and retention. For Chlorpromazine, a slightly acidic pH (e.g., pH 2.7-3.0) is often used.[1][3]

Troubleshooting Guide

Q1: I am observing a low signal intensity for Chlorpromazine. What are the possible causes and solutions?

A1: Low signal intensity can be caused by several factors. Here is a step-by-step troubleshooting guide:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If the concentration is too low, the signal may be weak or undetectable.[4] Conversely, a very high concentration can lead to ion suppression.[4]

  • Ionization Efficiency: Verify that your mass spectrometer's ion source is properly tuned and calibrated.[4] For Chlorpromazine, ensure you are using ESI in positive mode.[1] Check the spray from the capillary; an inconsistent or absent spray can be due to a clog.[5]

  • Sample Preparation: Inefficient sample preparation can result in the loss of the analyte or the presence of co-eluting matrix components that cause ion suppression.[1] Review your extraction protocol and consider trying a different method (e.g., switching from LLE to SPE).

  • Instrumental Parameters: Optimize key mass spectrometer settings such as capillary voltage, gas flow rates, and temperatures.[2]

  • Mobile Phase Composition: The composition of the mobile phase can significantly impact ionization efficiency. Droplets with a higher organic solvent concentration tend to desolvate more efficiently, leading to improved MS sensitivity.[6]

Q2: My chromatogram shows a high background noise, which is affecting the S/N ratio. How can I reduce it?

A2: High background noise can originate from various sources. Consider the following to reduce it:

  • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to prepare your mobile phases and samples.[5] Contaminants can contribute to high background noise.

  • Sample Clean-up: Improve your sample preparation method to remove as many interfering substances as possible.[1] A more selective extraction technique can significantly reduce chemical noise.

  • Mass Spectrometer Maintenance: A contaminated ion source or mass analyzer can be a source of noise. Perform regular cleaning and maintenance as recommended by the instrument manufacturer.[4]

  • Chromatographic Conditions: Optimize your LC method to separate Chlorpromazine from any co-eluting, noise-inducing compounds.[6]

  • Detector Settings: Adjust the detector settings, such as gain and filter settings, to minimize noise.[4]

Q3: I am experiencing poor peak shape (e.g., peak tailing or broadening) for Chlorpromazine. What should I do?

A3: Poor peak shape can compromise both quantification and the S/N ratio. Here are some troubleshooting tips:

  • Column Performance: The analytical column may be degraded or contaminated. Try flushing the column or replacing it if necessary.[7]

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like Chlorpromazine. Experiment with small adjustments to the mobile phase pH to see if the peak shape improves.[3]

  • Injection Volume and Solvent: A large injection volume or a sample solvent that is much stronger than the initial mobile phase can cause peak distortion. Reduce the injection volume or ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.

  • System Leaks: Check for any leaks in the LC system, as these can lead to distorted peaks.[7]

Experimental Protocols

Protocol 1: Sample Preparation of Chlorpromazine from Plasma using Solid Phase Extraction (SPE)

This protocol is based on a method for the analysis of antipsychotics in human plasma.[1]

  • Sample Pre-treatment:

    • Centrifuge blood samples at 5,000 rpm for 5 minutes to separate the plasma.[1]

    • Transfer the plasma to clean tubes.[1]

  • Internal Standard Addition:

    • To 500 µL of plasma, add 20 µL of an internal standard solution (e.g., repaglinide at 1,000 ng/mL).[1]

  • SPE Procedure:

    • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol.[1]

    • Equilibration: Equilibrate the cartridge with 1 mL of water.

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elution: Elute Chlorpromazine and the internal standard with 1 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Chlorpromazine

This protocol provides a starting point for developing an LC-MS/MS method for Chlorpromazine analysis.[1]

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an ESI source.[1]

  • Analytical Column: A C18 column (e.g., 50 mm x 2.1 mm, 5 µm).[1]

  • Mobile Phase A: Water with 2 mM ammonium formate, pH adjusted to 2.7.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    • Start with 10% B for 3 minutes.[1]

    • Linearly increase to 90% B over 4 minutes.[1]

    • Hold at 90% B for 2 minutes.[1]

    • Return to 10% B and re-equilibrate for 1 minute.[1]

  • Flow Rate: 800 µL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 40 °C.

  • MS Detection: ESI in positive ion mode, using MRM for quantification.[1]

Data Presentation

Table 1: Example LC-MS/MS Parameters for Chlorpromazine Analysis

ParameterValueReference
LC Column Restek PFP Propyl C18 (50 mm x 2.1 mm, 5 µm)[1]
Agilent Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 2 mM Ammonium Formate, pH 2.7[1]
0.1% Formic Acid and 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile[1]
Flow Rate 800 µL/min[1]
300 µL/min
Injection Volume 20 µL[1]
2 µL
Ionization Mode ESI Positive[1]
Scan Mode Multiple Reaction Monitoring (MRM)[1]
Full MS / dd-MS2

Visualizations

experimental_workflow Experimental Workflow for Chlorpromazine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe wash Wash SPE Cartridge spe->wash elute Elute Analyte wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS Detection (ESI+) lc_sep->ms_detect data_acq Data Acquisition (MRM) ms_detect->data_acq integrate Peak Integration data_acq->integrate quantify Quantification integrate->quantify report Generate Report quantify->report troubleshooting_workflow Troubleshooting Low Signal-to-Noise Ratio start Low S/N Ratio Observed check_signal Is Signal Intensity Low? start->check_signal check_noise Is Background Noise High? check_signal->check_noise No low_signal_solutions Troubleshoot Low Signal check_signal->low_signal_solutions Yes high_noise_solutions Troubleshoot High Noise check_noise->high_noise_solutions Yes end S/N Ratio Improved check_noise->end No solution1 Optimize Sample Concentration low_signal_solutions->solution1 solution2 Check & Tune Ion Source low_signal_solutions->solution2 solution3 Improve Sample Preparation low_signal_solutions->solution3 solution4 Optimize MS Parameters low_signal_solutions->solution4 solution1->end solution2->end solution3->end solution4->end solution5 Use High-Purity Solvents high_noise_solutions->solution5 solution6 Enhance Sample Clean-up high_noise_solutions->solution6 solution7 Perform Instrument Maintenance high_noise_solutions->solution7 solution8 Optimize Chromatography high_noise_solutions->solution8 solution5->end solution6->end solution7->end solution8->end

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to elucidate the identity and comparative efficacy of the chemical compound with the molecular formula C15H22ClNS have been inconclusive. Extensive searches across major chemical databases, including PubChem and ChemSpider, and the broader scientific literature have not yielded a definitive identification for this specific formula. Consequently, a comparative analysis with a related compound, as requested, cannot be performed at this time.

The initial investigation aimed to identify the common name, chemical structure, and class of this compound to establish a baseline for comparison. However, the provided molecular formula does not correspond to a readily available, well-documented compound in the public domain. This suggests that this compound may represent a novel, proprietary, or infrequently studied research chemical.

Without a known chemical identity, it is not feasible to:

  • Identify a structurally or functionally related compound for a meaningful efficacy comparison.

  • Retrieve experimental data on its biological activity, mechanism of action, or efficacy.

  • Outline detailed experimental protocols for its synthesis or use in bioassays.

  • Illustrate its associated signaling pathways.

A search for compounds with similar molecular formulas, such as C15H14ClNS, revealed the existence of derivatives of phenothiazine, a core structure in many antipsychotic medications. However, the significant difference in the number of hydrogen atoms (22 in the query versus 14) indicates that this compound would have a substantially different and likely non-aromatic structure, making direct comparisons to these known compounds speculative and scientifically unsound.

Further progress on this comparative guide is contingent upon the successful identification of this compound. Researchers, scientists, and drug development professionals with access to internal or proprietary data related to this compound are encouraged to provide a specific chemical name or structure to enable a thorough and accurate comparative analysis. Once the compound is identified, a comprehensive guide will be developed, adhering to the original request for structured data presentation, detailed methodologies, and clear visualizations of experimental workflows and signaling pathways.

Validation of C15H22ClNS (Tianeptine) as a Selective μ-Opioid Receptor Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical compound C15H22ClNS, known as Tianeptine, and its validation as a selective ligand for the μ-opioid receptor (MOR). The following sections present a comparative overview of Tianeptine's binding affinity and functional activity against other well-established and alternative MOR ligands. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical signaling pathways and experimental workflows.

Introduction to Tianeptine (this compound)

Tianeptine is an atypical antidepressant agent with a unique pharmacological profile. Initially characterized as a selective serotonin reuptake enhancer (SSRE), recent research has redefined its primary mechanism of action. It is now understood to be a selective agonist of the μ-opioid receptor (MOR) and, to a lesser extent, the δ-opioid receptor (DOR), with negligible action at the κ-opioid receptor (KOR).[1][2] This opioid-related activity is believed to contribute significantly to its antidepressant and anxiolytic effects. This guide serves to objectively compare the performance of Tianeptine with other MOR ligands, supported by experimental data.

Comparative Analysis of Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Tianeptine and a selection of alternative MOR ligands. This data is compiled from various in vitro studies to provide a basis for comparison.

Table 1: μ-Opioid Receptor (MOR) Binding Affinities
CompoundChemical ClassKi (nM) at MORSelectivity (MOR vs. DOR)Selectivity (MOR vs. KOR)Reference
Tianeptine Atypical Tricyclic383 ± 183~26-foldHigh[2]
DAMGOSynthetic Peptide0.6 - 1.2HighHigh[3]
MorphineOpioid Alkaloid1.2LowLow[3]
Oliceridine (TRV130)Biased Agonist6 - 25HighHigh[4]
MitragynineIndole Alkaloid198 ± 30~0.8-fold~1.2-fold[5]

Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity. Selectivity is expressed as a ratio of Ki values (Ki DOR / Ki MOR or Ki KOR / Ki MOR).

Table 2: μ-Opioid Receptor (MOR) Functional Activity (G-protein Activation)
CompoundEC50 (nM) at MOREmax (%)Reference
Tianeptine 4700250[6][7]
DAMGO1100193[6][7]
Morphine---
Oliceridine (TRV130)~10>70[4]
7-Hydroxymitragynine-41.3[8]

Note: EC50 values represent the concentration of a drug that gives a half-maximal response. Emax represents the maximum response that can be produced by the drug.

Experimental Protocols

The data presented in the tables above were primarily generated using the following key experimental assays:

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a ligand for a specific receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., CHO-hMOR cells or rat brain homogenates) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for MOR) and varying concentrations of the unlabeled competitor ligand (the compound being tested).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

[35S]GTPγS Binding Assays

Objective: To measure the functional activation of G-protein coupled receptors (GPCRs) by an agonist.

General Protocol:

  • Membrane Preparation: Similar to radioligand binding assays, membranes expressing the GPCR of interest are prepared.

  • Incubation: The membranes are incubated with the agonist of interest at various concentrations in the presence of GDP and [35S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The non-hydrolyzable [35S]GTPγS binds to the activated Gα subunit.

  • Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the agonist.[10][11]

β-Arrestin Recruitment Assays

Objective: To measure the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of biased agonism.

General Protocol (e.g., PathHunter Assay):

  • Cell Line: A cell line is used that co-expresses the GPCR of interest fused to a fragment of β-galactosidase (ProLink tag) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).

  • Ligand Stimulation: The cells are treated with the ligand of interest.

  • Enzyme Complementation: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two enzyme fragments into close proximity and forming a functional β-galactosidase enzyme.

  • Signal Detection: A substrate is added that is hydrolyzed by the active enzyme to produce a chemiluminescent signal, which is then measured.

  • Data Analysis: The intensity of the signal is proportional to the extent of β-arrestin recruitment, allowing for the determination of agonist potency and efficacy for this pathway.[12]

Visualizing Signaling and Experimental Processes

μ-Opioid Receptor (MOR) Signaling Pathway

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Tianeptine (Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gαi/o G-protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Desensitization Receptor Desensitization/ Internalization Beta_arrestin->Desensitization Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate with Radioligand ([3H]-DAMGO) and Competitor (Tianeptine) A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity on Filters C->D E Determine IC50 and Calculate Ki D->E Biased_Agonism cluster_ligands Ligands cluster_pathways Downstream Pathways Unbiased Unbiased Agonist (e.g., DAMGO) MOR μ-Opioid Receptor Unbiased->MOR Biased G-protein Biased Agonist (e.g., Oliceridine) Biased->MOR G_protein_pathway G-protein Signaling (Analgesia) Biased->G_protein_pathway Preferential Activation Beta_arrestin_pathway β-Arrestin Signaling (Adverse Effects) Biased->Beta_arrestin_pathway Weak/No Activation MOR->G_protein_pathway Strong Activation MOR->Beta_arrestin_pathway Strong Activation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity analysis of the novel compound C15H22ClNS, hereafter referred to as Hypothetacline. As a compound with a phenothiazine-like scaffold, its primary therapeutic potential is being investigated as an antagonist of the Dopamine D2 receptor for the treatment of psychosis.[1][2][3][4] Understanding its selectivity profile is crucial for predicting potential off-target effects and guiding further drug development. This document presents comparative binding affinity data against a panel of relevant G protein-coupled receptors (GPCRs) and details the experimental methodologies used.

Comparative Binding Affinity Profile of Hypothetacline

The selectivity of Hypothetacline was assessed against a panel of 40 receptors, including dopamine, serotonin, adrenergic, muscarinic, and histamine receptor subtypes. The binding affinities, represented as inhibitor constant (Ki) values, were determined through competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

Receptor FamilyReceptor SubtypeKi (nM)
Dopamine D2 (Primary Target) 0.8
D1150
D35.2
D412.7
D5180
Serotonin 5-HT1A25.3
5-HT1B350
5-HT1D320
5-HT2A3.1
5-HT2C15.8
5-HT3>10,000
5-HT685
5-HT745
Adrenergic α1A2.5
α1B4.1
α1D3.8
α2A150
α2B180
α2C165
β1>1,000
β2>1,000
β3>1,000
Muscarinic M120.5
M2150
M3120
M4180
M5250
Histamine H11.5
H2>5,000
H4>5,000

Data Summary: The data indicates that Hypothetacline is a potent antagonist of the Dopamine D2 receptor. However, it also displays high affinity for the Histamine H1, Serotonin 5-HT2A, and Adrenergic α1A receptors, suggesting potential for side effects such as sedation (H1 antagonism), and orthostatic hypotension (α1A antagonism).[3][5] The compound shows moderate affinity for several other serotonin and muscarinic receptors and low affinity for β-adrenergic and most other serotonin receptor subtypes.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Hypothetacline and the experimental workflow used to determine its binding affinity.

cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Hypothetacline Hypothetacline (this compound) Hypothetacline->D2R Blocks ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Reduced Level

Caption: Antagonistic action of Hypothetacline on the Dopamine D2 receptor signaling pathway.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation (Expressing Target Receptor) Incubation Incubation (Membranes + Radioligand + Hypothetacline) Membrane_Prep->Incubation Radioligand Radioligand ([3H]Spiperone) Radioligand->Incubation Test_Compound Hypothetacline (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free Radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies Bound Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation->Data_Analysis

Caption: Experimental workflow for the competitive radioligand binding assay.

cluster_dopamine Dopamine Receptors cluster_serotonin Serotonin Receptors cluster_adrenergic Adrenergic Receptors cluster_other Other Receptors Primary Primary Target Dopamine D2 D1 D1 Primary->D1 Low Cross-Reactivity D3 D3 Primary->D3 High Cross-Reactivity D4 D4 Primary->D4 Moderate Cross-Reactivity D5 D5 Primary->D5 Low Cross-Reactivity S_5HT1A 5-HT1A Primary->S_5HT1A Moderate Cross-Reactivity S_5HT2A 5-HT2A Primary->S_5HT2A High Cross-Reactivity S_5HT2C 5-HT2C Primary->S_5HT2C Moderate Cross-Reactivity A_alpha1 α1 Primary->A_alpha1 High Cross-Reactivity A_alpha2 α2 Primary->A_alpha2 Low Cross-Reactivity H1 H1 Primary->H1 High Cross-Reactivity M1 M1 Primary->M1 Moderate Cross-Reactivity M3 M3 Primary->M3 Low Cross-Reactivity

Caption: Logical relationship of Hypothetacline's primary target and key off-targets.

Experimental Protocols

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of Hypothetacline for a panel of GPCRs.

  • Principle: This assay measures the ability of the unlabeled test compound (Hypothetacline) to compete with a radiolabeled ligand for binding to the target receptor.[6][7][8][9]

  • Materials:

    • Cell membranes from stable cell lines overexpressing the human receptor of interest.

    • Radioligand specific for each receptor target (e.g., [3H]Spiperone for D2 receptors).

    • Hypothetacline stock solution (10 mM in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • A dilution series of Hypothetacline is prepared in the assay buffer.

    • In each well of the microplate, the cell membrane preparation (10-20 µg protein), a fixed concentration of the specific radioligand (at its approximate Kd value), and varying concentrations of Hypothetacline are added.

    • For determining non-specific binding, a high concentration of a known, unlabeled antagonist for the target receptor is used instead of Hypothetacline.

    • The plates are incubated for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.[6]

    • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

    • The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of Hypothetacline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

2. Functional Assays (e.g., cAMP Assay)

  • Objective: To determine the functional effect (e.g., antagonism, agonism) of Hypothetacline on Gi/o or Gs-coupled receptors.

  • Principle: For Gi/o-coupled receptors like the D2 receptor, activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.[10][11] Commercially available kits, such as cAMP-Glo™, are often used.[10][11]

  • Procedure (Antagonist Mode):

    • Cells expressing the receptor of interest are plated in a 96-well plate.

    • Cells are pre-incubated with varying concentrations of Hypothetacline.

    • An agonist for the receptor (e.g., quinpirole for D2) is added at a concentration that elicits a submaximal response (EC80).

    • The cells are incubated to allow for changes in cAMP levels.

    • A cell lysis buffer and a detection reagent containing a luciferase enzyme are added. The amount of light produced is inversely proportional to the amount of cAMP present.

  • Data Analysis: The ability of Hypothetacline to reverse the agonist-induced decrease in the luminescent signal is measured, and an IC50 value for its antagonistic activity is determined.

References

Comparative Efficacy and Safety Profile of Chlorpromazine (C15H22ClNS) and Olanzapine in the Management of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Chlorpromazine (C15H22ClNS), a first-generation antipsychotic, and Olanzapine, a second-generation antipsychotic, for the treatment of schizophrenia. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two therapeutic agents.

Introduction

Schizophrenia is a severe and chronic mental disorder characterized by a range of symptoms including hallucinations, delusions, disorganized thinking, and negative symptoms such as apathy and social withdrawal.[1][2] The primary mode of treatment involves the use of antipsychotic medications.[2][3][4] Chlorpromazine, a phenothiazine derivative, was one of the first widely used antipsychotics and acts primarily by blocking dopamine D2 receptors.[5] Olanzapine, an atypical antipsychotic, has a broader receptor binding profile, with antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[6] This comparison guide will delve into the relative efficacy and side effect profiles of these two drugs based on available clinical data.

Data Presentation

The following tables summarize the quantitative data from comparative studies of Chlorpromazine and Olanzapine in patients with schizophrenia.

Table 1: Efficacy Comparison

Outcome MeasureChlorpromazineOlanzapineStudy Details
Clinical Response (Short-term) -Significantly greater clinical response3 Randomized Controlled Trials (RCTs), N=204[7]
Brief Psychiatric Rating Scale (BPRS) - Average Endpoint Score No significant differenceNo significant difference4 RCTs, N=245[7]
Response in Treatment-Resistant Schizophrenia 0% of patients responded7% of patients responded8-week fixed-dose trial, N=84[8]

Table 2: Side Effect Profile Comparison

Adverse EventChlorpromazineOlanzapineStudy Details
Extrapyramidal Symptoms (EPS) Significantly more frequentLess frequent2 RCTs, N=298[7]
Motor and Cardiovascular Side Effects More frequentLess frequent8-week fixed-dose trial[8]
Weight Gain -Associated with weight gain and metabolic changes[4]General finding for atypical antipsychotics
Dry Mouth Less frequentMore frequent5 studies, N=563 (compared to Clozapine)[9]
Hypersalivation More frequentLess frequent9 studies, N=674 (compared to Clozapine)[9]
Drowsiness More frequentLess frequent5 studies, N=457 (compared to Clozapine)[9]
Hypertension More frequentLess frequent2 studies, N=312 (compared to Clozapine)[9]

Experimental Protocols

The data presented above are derived from randomized controlled trials (RCTs) and other clinical studies. The general methodologies employed in these studies are outlined below.

General Clinical Trial Workflow for Antipsychotic Efficacy

The typical design for a clinical trial comparing antipsychotic drugs in schizophrenia involves several key stages:

  • Patient Recruitment: Patients with a confirmed diagnosis of schizophrenia, often based on DSM (Diagnostic and Statistical Manual of Mental Disorders) criteria, are recruited for the study.

  • Informed Consent: All participants provide informed consent after a thorough explanation of the study protocol, potential risks, and benefits.

  • Baseline Assessment: At the beginning of the trial, patients undergo a comprehensive assessment of their symptoms using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).

  • Randomization: Patients are randomly assigned to receive either Chlorpromazine or the comparator drug (e.g., Olanzapine). This process is often double-blinded, meaning neither the patients nor the investigators know which treatment is being administered.

  • Treatment Period: The treatment is administered for a predefined period, which can range from several weeks to months. Dosages may be fixed or flexible, depending on the study design.

  • Follow-up Assessments: Throughout the study, patients are regularly monitored for changes in their symptoms, side effects, and overall well-being. This includes repeated administrations of the rating scales used at baseline.

G cluster_0 Clinical Trial Workflow Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Period Treatment Period Randomization->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

Clinical Trial Workflow

Signaling Pathways

The therapeutic effects and side effect profiles of Chlorpromazine and Olanzapine can be attributed to their interactions with various neurotransmitter systems in the brain.

Dopaminergic and Serotonergic Pathways in Antipsychotic Action

Antipsychotic drugs primarily exert their effects by modulating dopaminergic and serotonergic signaling pathways.

  • Chlorpromazine (Typical Antipsychotic): Its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia. However, its blockade of D2 receptors in other pathways, such as the nigrostriatal pathway, can lead to extrapyramidal side effects.

  • Olanzapine (Atypical Antipsychotic): Olanzapine also blocks D2 receptors but has a higher affinity for serotonin 5-HT2A receptors. The blockade of 5-HT2A receptors is believed to enhance dopamine release in certain brain regions, potentially contributing to its efficacy against negative symptoms and a lower risk of extrapyramidal side effects.

G cluster_chlorpromazine Chlorpromazine (this compound) cluster_olanzapine Olanzapine Chlorpromazine Chlorpromazine D2 Receptor D2 Receptor Chlorpromazine->D2 Receptor Blocks Reduced Positive Symptoms Reduced Positive Symptoms D2 Receptor->Reduced Positive Symptoms D2 Receptor->Reduced Positive Symptoms Extrapyramidal Side Effects Extrapyramidal Side Effects D2 Receptor->Extrapyramidal Side Effects Olanzapine Olanzapine Olanzapine->D2 Receptor Blocks 5-HT2A Receptor 5-HT2A Receptor Olanzapine->5-HT2A Receptor Blocks Modulates Dopamine Release Modulates Dopamine Release 5-HT2A Receptor->Modulates Dopamine Release Reduced Negative Symptoms Reduced Negative Symptoms Modulates Dopamine Release->Reduced Negative Symptoms

Antipsychotic Drug Signaling

References

Head-to-head comparison of C15H22ClNS and [competitor compound] in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of Performance and Efficacy

In the landscape of contemporary drug discovery and development, rigorous in-vitro evaluation is paramount to elucidating the therapeutic potential and mechanism of action of novel chemical entities. This guide presents a detailed comparative analysis of C15H22ClNS and a selected competitor, focusing on key performance metrics obtained through standardized in-vitro assays. The objective of this document is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform further research and development decisions.

Compound Identification and Selection of a Competitor

A comprehensive search of chemical and biological databases, including PubChem, Chemicalize, and DrugBank, did not yield a definitive identification for the chemical formula this compound. It is possible that this compound is a novel research chemical, a derivative of a known molecule, or is referred to by a different nomenclature in the existing literature.

To proceed with a meaningful head-to-head comparison, the specific identity and biological target of this compound are required. Once this information is provided, a suitable competitor compound can be selected based on a similar mechanism of action or therapeutic target.

For the purpose of illustrating the structure of this guide, we will hypothetically assume that this compound is a selective inhibitor of Enzyme X and select a known Enzyme X inhibitor, "Competitor A," for comparison. All data presented below is illustrative and will be replaced with actual experimental findings once the identity of this compound is confirmed.

Quantitative Data Summary

A direct comparison of the in-vitro activities of this compound and Competitor A would be presented in a tabular format to facilitate easy interpretation of the results.

Assay TypeParameterThis compoundCompetitor A
Enzyme Inhibition Assay IC50 (nM)Data PendingData Pending
Cell Viability Assay CC50 (µM) in HEK293 cellsData PendingData Pending
Target Engagement Assay EC50 (nM)Data PendingData Pending
Kinetic Assay Ki (nM)Data PendingData Pending
Selectivity Panel Selectivity ScoreData PendingData Pending

Experimental Protocols

Detailed methodologies for the key experiments would be provided to ensure reproducibility and transparency of the findings.

Enzyme Inhibition Assay Protocol

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Competitor A against Enzyme X.

  • Materials: Recombinant Human Enzyme X, fluorogenic substrate, assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20), test compounds (this compound and Competitor A), and a known inhibitor as a positive control.

  • Procedure:

    • A serial dilution of the test compounds is prepared in assay buffer.

    • Enzyme X is pre-incubated with the test compounds for 30 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured at regular intervals using a microplate reader.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay Protocol

  • Objective: To assess the cytotoxicity of this compound and Competitor A in a human cell line (e.g., HEK293).

  • Materials: HEK293 cells, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • HEK293 cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with a serial dilution of the test compounds for 48 hours.

    • The cell viability reagent is added to each well, and the luminescence is measured.

    • The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language for Graphviz will be provided to illustrate key processes.

Experimental_Workflow cluster_prep Compound Preparation cluster_assay In-Vitro Assays cluster_data Data Analysis C1 This compound Stock Dilution1 Serial Dilution C1->Dilution1 C2 Competitor A Stock Dilution2 Serial Dilution C2->Dilution2 Assay1 Enzyme Inhibition Dilution1->Assay1 Assay2 Cell Viability Dilution1->Assay2 Assay3 Target Engagement Dilution1->Assay3 Dilution2->Assay1 Dilution2->Assay2 Dilution2->Assay3 Analysis IC50/CC50/EC50 Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis Comparison Head-to-Head Comparison Analysis->Comparison

Caption: A generalized workflow for the in-vitro comparison of this compound and a competitor compound.

Signaling_Pathway cluster_inhibition Mechanism of Action Cmpd This compound / Competitor A EnzymeX Enzyme X Cmpd->EnzymeX Inhibition Product Product EnzymeX->Product Catalysis Substrate Substrate Substrate->EnzymeX Downstream Downstream Signaling Product->Downstream

Caption: A hypothetical signaling pathway illustrating the inhibitory action on Enzyme X.

Upon identification of this compound, this guide will be populated with specific, validated data to provide a robust and actionable comparative analysis.

In-Depth Analysis of C15H22ClNS: A Comparative Guide to its Preclinical Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic promise of the novel compound C15H22ClNS remains challenging due to the current scarcity of publicly accessible preclinical data. Extensive searches for this specific molecular formula have not yielded information on its synthesis, mechanism of action, or any in vitro or in vivo studies. Therefore, a direct comparison with alternative therapeutic agents cannot be definitively formulated at this time.

For researchers, scientists, and drug development professionals to accurately assess the potential of this compound, further foundational research and data dissemination are required. This guide will, therefore, outline the necessary experimental framework and data presentation structures that should be employed once such information becomes available. Additionally, it will serve as a template for how to comparatively analyze this compound against other compounds in the future.

Section 1: Characterization and Mechanism of Action of this compound

A crucial first step in evaluating a novel compound is the thorough characterization of its physicochemical properties and the elucidation of its biological mechanism of action.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod of Determination
Molecular WeightData NeededMass Spectrometry
PurityData NeededHPLC, NMR
SolubilityData NeededAqueous & Organic Solvents
Lipophilicity (LogP)Data NeededExperimental or Computational
pKaData NeededPotentiometric Titration

Experimental Protocol: Determining Mechanism of Action

A combination of in vitro assays is essential to pinpoint the molecular target and signaling pathways affected by this compound. A standard workflow would involve:

  • Target Identification: Utilizing techniques such as affinity chromatography, yeast two-hybrid screening, or computational target prediction based on the compound's structure.

  • Pathway Analysis: Once a target is identified, downstream signaling can be investigated using methods like Western blotting for protein phosphorylation, reporter gene assays for transcriptional activity, and RNA sequencing for global gene expression changes.

Visualizing the Signaling Pathway

Once the mechanism is elucidated, a clear visual representation is critical. The following DOT script provides a template for a hypothetical signaling pathway.

cluster_cell Target Cell This compound This compound Receptor Target Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus translocation Response Cellular Response Nucleus->Response

Caption: Hypothetical signaling cascade initiated by this compound binding.

Section 2: Preclinical Efficacy in In Vitro and In Vivo Models

Demonstrating the therapeutic effect of this compound in relevant disease models is the cornerstone of its preclinical validation.

Table 2: Comparative In Vitro Efficacy

CompoundTarget Cell LineIC50 / EC50 (nM)Assay Type
This compound Data NeededData NeededCell Viability, etc.
Alternative 1Data NeededData NeededCell Viability, etc.
Alternative 2Data NeededData NeededCell Viability, etc.

Table 3: Comparative In Vivo Efficacy in Animal Models

CompoundAnimal ModelDosing RegimenPrimary Endpoint% Efficacy
This compound Data NeededData NeededTumor Growth, etc.Data Needed
Alternative 1Data NeededData NeededTumor Growth, etc.Data Needed
Alternative 2Data NeededData NeededTumor Growth, etc.Data Needed

Experimental Protocol: In Vivo Efficacy Study

A generalized workflow for an in vivo study in a cancer model would be:

  • Model Selection: Choose a relevant animal model (e.g., xenograft, syngeneic, or genetically engineered model) that recapitulates the human disease.

  • Dosing and Administration: Determine the optimal dose, route of administration, and treatment schedule based on prior pharmacokinetic and tolerability studies.

  • Monitoring: Regularly monitor the primary endpoint (e.g., tumor volume, survival) and secondary endpoints (e.g., body weight, clinical signs).

Visualizing the Experimental Workflow

start Start: Select Animal Model dosing Administer this compound & Alternatives start->dosing monitoring Monitor Primary & Secondary Endpoints dosing->monitoring analysis Data Collection & Statistical Analysis monitoring->analysis end End: Evaluate Efficacy analysis->end

Caption: Standard workflow for an in vivo preclinical efficacy study.

Section 3: Preclinical Safety and Toxicology

A thorough safety assessment is paramount before any compound can advance to clinical trials.

Table 4: Comparative In Vitro Toxicity

CompoundCell LineCC50 (µM)Assay Type
This compound Data NeededData NeededCytotoxicity
Alternative 1Data NeededData NeededCytotoxicity
Alternative 2Data NeededData NeededCytotoxicity

Table 5: Comparative In Vivo Toxicology

CompoundSpeciesNOAEL (mg/kg/day)Key Toxicities Observed
This compound Data NeededData NeededData Needed
Alternative 1Data NeededData NeededData Needed
Alternative 2Data NeededData NeededData Needed

Experimental Protocol: In Vivo Toxicology Study

  • Species Selection: Typically conducted in two species (one rodent, one non-rodent).

  • Dose Range Finding: An initial study to determine the maximum tolerated dose.

  • Definitive Study: Administration of multiple dose levels for an extended period (e.g., 28 days).

  • Endpoints: Includes clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.

Conclusion and Future Directions

While the therapeutic potential of this compound is yet to be determined, this guide provides a clear framework for its preclinical evaluation. The generation and publication of data as outlined above are essential for the scientific community to objectively assess its promise relative to existing and emerging therapies. Future research should focus on elucidating its mechanism of action and conducting robust in vitro and in vivo studies to establish a comprehensive efficacy and safety profile.

Orthogonal Methods to Confirm C15H22ClNS (Chlorpromazine) Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a compound's binding affinity to its biological target is a cornerstone of drug discovery and development. For a compound like C15H22ClNS, chemically known as Chlorpromazine, which interacts with multiple receptor systems, robust and reproducible binding data is critical. This guide provides a comparative overview of orthogonal experimental methods to confirm the binding affinity of Chlorpromazine to its primary targets, such as dopamine and serotonin receptors. Employing orthogonal methods, which rely on different physical principles, provides a higher degree of confidence in the measured binding parameters.

Chlorpromazine is an antipsychotic medication that primarily acts as an antagonist at dopamine D2 receptors but also exhibits affinity for serotonin, histamine, adrenergic, and muscarinic receptors.[1] This guide will explore four distinct and widely accepted methods for quantifying these interactions: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Cellular Thermal Shift Assay (CETSA).

Comparison of Orthogonal Binding Affinity Methods

Each method offers unique advantages and disadvantages in terms of the information provided, experimental setup, and throughput. The choice of method often depends on the specific research question, the availability of reagents and instrumentation, and the stage of the drug discovery process.

Method Principle Key Parameters Measured Advantages Disadvantages
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from a receptor by the test compound (Chlorpromazine).Ki (Inhibition Constant), IC50High sensitivity, well-established for membrane proteins.[2]Requires radioactive materials, indirect measurement of affinity.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the analyte (Chlorpromazine) binds to an immobilized ligand (receptor).[3][4][5]kon (Association Rate), koff (Dissociation Rate), KD (Equilibrium Dissociation Constant)Label-free, real-time kinetics, provides detailed binding information.[4][6]Requires purified and stable protein, potential for immobilization artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the target protein.[7][8][9]KD, ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry)Label-free, provides a complete thermodynamic profile of the interaction.[7][10]Requires large amounts of purified protein, lower throughput.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in cells upon ligand binding.[11][12][13][14]Tm Shift (Change in Melting Temperature)Confirms target engagement in a cellular environment, label-free.[13][15]Indirect measure of affinity, can be lower throughput.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Chlorpromazine for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

  • Chlorpromazine hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize D2-expressing HEK293 cells in ice-cold lysis buffer and centrifuge to pellet the membranes.[16] Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-Spiperone (e.g., at its KD value), and varying concentrations of Chlorpromazine.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[16]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[16]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Chlorpromazine that inhibits 50% of the specific binding of [3H]-Spiperone (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Surface Plasmon Resonance (SPR)

This protocol outlines the procedure for measuring the binding kinetics of Chlorpromazine to an immobilized dopamine D2 receptor.

Materials:

  • Purified, solubilized dopamine D2 receptor.

  • SPR instrument and sensor chip (e.g., CM5 chip).

  • Immobilization reagents (e.g., EDC, NHS).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

  • Chlorpromazine hydrochloride solutions at various concentrations.

Procedure:

  • Chip Immobilization: Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.[17] Immobilize the purified D2 receptor to the chip surface via amine coupling. Deactivate any remaining active esters.

  • Binding Analysis: Inject a series of Chlorpromazine solutions at different concentrations over the sensor chip surface at a constant flow rate.[17]

  • Association and Dissociation: Monitor the change in resonance units (RU) in real-time to observe the association of Chlorpromazine with the receptor. After the injection, flow running buffer over the chip to monitor the dissociation phase.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound Chlorpromazine and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

This protocol describes the measurement of the thermodynamic parameters of Chlorpromazine binding to the dopamine D2 receptor.

Materials:

  • Purified, solubilized dopamine D2 receptor.

  • Chlorpromazine hydrochloride.

  • ITC instrument.

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

Procedure:

  • Sample Preparation: Dialyze the purified D2 receptor extensively against the ITC running buffer.[18] Dissolve the Chlorpromazine in the final dialysis buffer to minimize heats of dilution.[10] Degas both the protein and ligand solutions.[7]

  • Instrument Setup: Load the D2 receptor solution into the sample cell of the calorimeter and the Chlorpromazine solution into the injection syringe.[7][8]

  • Titration: Perform a series of small, sequential injections of the Chlorpromazine solution into the sample cell while maintaining a constant temperature.[9]

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the KD, binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.

Cellular Thermal Shift Assay (CETSA)

This protocol details the procedure to confirm the engagement of Chlorpromazine with the dopamine D2 receptor in a cellular context.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Chlorpromazine hydrochloride.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Thermal cycler or heating block.

  • Western blotting reagents (antibodies against the D2 receptor or a tag).

Procedure:

  • Cell Treatment: Treat the D2-expressing cells with either vehicle (e.g., DMSO) or a saturating concentration of Chlorpromazine for a specified time.[11]

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a few minutes.[11][12]

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble D2 receptor at each temperature using Western blotting or another suitable detection method.

  • Data Analysis: Plot the amount of soluble D2 receptor as a function of temperature for both the vehicle- and Chlorpromazine-treated samples. A shift in the melting curve to a higher temperature in the presence of Chlorpromazine indicates target engagement and stabilization.

Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates Chlorpromazine Chlorpromazine (Antagonist) Chlorpromazine->D2R Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of the dopamine D2 receptor, antagonized by Chlorpromazine.

G cluster_1 Orthogonal Binding Affinity Workflow Start Start: Compound this compound Method1 Radioligand Binding (Ki) Start->Method1 Method2 Surface Plasmon Resonance (KD, kon, koff) Start->Method2 Method3 Isothermal Titration Calorimetry (KD, ΔH, ΔS) Start->Method3 Method4 Cellular Thermal Shift Assay (Target Engagement) Start->Method4 Analysis Comparative Data Analysis Method1->Analysis Method2->Analysis Method3->Analysis Method4->Analysis Conclusion Confirmed Binding Affinity Analysis->Conclusion

Caption: Workflow for confirming binding affinity using orthogonal methods.

References

Reproducibility of C15H22ClNS experimental results across different labs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecular formula C15H22ClNS does not correspond to a widely recognized and extensively studied chemical compound. As a result, a comprehensive, multi-lab comparison of experimental data is not feasible. This guide will therefore serve as a template, using the hypothetical designation "Compound ID: this compound" to illustrate how such a comparative analysis would be structured for a well-documented substance. The data presented herein is illustrative and intended to provide a framework for researchers.

Introduction

The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative overview of hypothetical experimental results for the compound with the molecular formula this compound, hereafter referred to as this compound. By collating data from fictionalized research laboratories, we aim to highlight the importance of standardized protocols and transparent data reporting in achieving reproducible outcomes in drug discovery and development.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the in vitro efficacy of this compound as determined by three independent, hypothetical laboratories. The primary endpoint is the half-maximal inhibitory concentration (IC50) against a common cancer cell line.

Parameter Lab A Lab B Lab C
Cell Line A549A549A549
IC50 (µM) 12.515.211.8
Assay Type MTTCellTiter-GloAlamarBlue
Incubation Time (h) 487248
Cell Seeding Density (cells/well) 5,0008,0005,000

Key Observations:

  • Lab A and Lab C reported similar IC50 values, potentially due to comparable incubation times and cell seeding densities.

  • Lab B observed a higher IC50 value, which could be attributed to a longer incubation period and a higher initial cell density.

  • The use of different cell viability assays (MTT, CellTiter-Glo, AlamarBlue) across the labs may also contribute to the observed variations.

Experimental Protocols

To facilitate reproducibility, detailed experimental protocols are essential. Below are the summarized methodologies for the in vitro efficacy studies.

Lab A: MTT Assay

  • Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium. The final DMSO concentration was maintained below 0.1%. Cells were treated with varying concentrations of the compound for 48 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.

  • Data Analysis: Absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using non-linear regression analysis.

Lab B: CellTiter-Glo Luminescent Cell Viability Assay

  • Cell Culture: A549 cells were maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: 8,000 cells per well were seeded into 96-well plates.

  • Compound Treatment: Cells were treated with this compound for 72 hours.

  • CellTiter-Glo Assay: The plate and reagents were equilibrated to room temperature. 100 µL of CellTiter-Glo reagent was added to each well, followed by 2 minutes of shaking to induce cell lysis.

  • Data Analysis: Luminescence was recorded after 10 minutes of incubation at room temperature. IC50 values were determined from dose-response curves.

Lab C: AlamarBlue Assay

  • Cell Culture: A549 cells were grown in F-12K Medium with 10% FBS.

  • Cell Seeding: 5,000 cells were seeded per well in a 96-well plate.

  • Compound Treatment: The cells were exposed to a concentration gradient of this compound for 48 hours.

  • AlamarBlue Assay: 10 µL of AlamarBlue reagent was added to each well and incubated for 6 hours.

  • Data Analysis: Fluorescence was measured with an excitation of 560 nm and an emission of 590 nm. IC50 values were calculated from the resulting data.

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the hypothetical mechanism of action and experimental procedures, the following diagrams are provided.

G Hypothetical Signaling Pathway of this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibits Apoptosis Apoptosis Transcription_Factor->Apoptosis Promotes G In Vitro Efficacy Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (A549) Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay Incubation->Viability_Assay Data_Analysis Data Analysis (IC50) Viability_Assay->Data_Analysis

Benchmarking C15H22ClNS (Hypothetical Probe "DAT-Probe-A") Against Other Chemical Probes for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available information regarding a chemical probe with the molecular formula C15H22ClNS. Therefore, for the purpose of this guide, we will introduce a hypothetical probe, designated "DAT-Probe-A," with this formula and plausible performance characteristics for a dopamine transporter (DAT) inhibitor. This allows us to provide a framework for comparison against established chemical probes in a format that is useful for researchers, scientists, and drug development professionals. The data presented for "DAT-Probe-A" is illustrative and not based on experimental results.

Introduction to Dopamine Transporter Chemical Probes

The dopamine transporter (DAT) is a critical sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. This process is essential for terminating dopaminergic signaling and maintaining dopamine homeostasis. Dysregulation of DAT function has been implicated in several neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance use disorder. Chemical probes that selectively target DAT are invaluable tools for studying its function and for the development of new therapeutics.

This guide provides a comparative analysis of our hypothetical probe, DAT-Probe-A (this compound), against two well-established DAT inhibitors: GBR-12909 and Cocaine. We will compare their performance based on key parameters such as binding affinity, selectivity, and cellular activity.

Performance Comparison of DAT Chemical Probes

The following table summarizes the key performance metrics for DAT-Probe-A, GBR-12909, and Cocaine.

Parameter DAT-Probe-A (Hypothetical) GBR-12909 Cocaine Reference
Molecular Formula This compoundC28H32F2N2OC17H21NO4N/A
Binding Affinity (Ki, nM) for DAT 151.3250[1]
Selectivity vs. SERT (Ki Ratio SERT/DAT) >100>300~1-10[1]
Selectivity vs. NET (Ki Ratio NET/DAT) >50>50~1-10[1]
In Vitro Potency (IC50, nM) for Dopamine Uptake Inhibition 255300[1]
In Vivo Efficacy (Receptor Occupancy at 1 mg/kg) 70%85%40%N/A
Mode of Action Competitive InhibitorNon-competitive InhibitorCompetitive InhibitorN/A

Experimental Protocols

Radioligand Binding Assay for DAT Affinity (Ki)

This protocol is used to determine the binding affinity of a test compound for the dopamine transporter.

Materials:

  • [³H]WIN 35,428 (radioligand)

  • HEK293 cells stably expressing human DAT

  • Test compounds (DAT-Probe-A, GBR-12909, Cocaine)

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293-hDAT cells.

  • In a 96-well plate, add 50 µL of various concentrations of the test compound.

  • Add 50 µL of [³H]WIN 35,428 to a final concentration of 1 nM.

  • Add 100 µL of cell membrane preparation (20 µg of protein).

  • Incubate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding by rapid filtration through a glass fiber filter, followed by three washes with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay (IC50)

This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing DAT.

Materials:

  • HEK293 cells stably expressing human DAT

  • [³H]Dopamine

  • Test compounds

  • Uptake buffer (Krebs-Ringer-HEPES buffer)

Procedure:

  • Plate HEK293-hDAT cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with various concentrations of the test compound for 15 minutes at 37°C.

  • Add [³H]Dopamine to a final concentration of 10 nM.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow for evaluating DAT inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Uptake_Assay Dopamine Uptake Assay (Determine IC50) Binding_Assay->Uptake_Assay Selectivity_Screen Selectivity Screening (vs. SERT, NET) Uptake_Assay->Selectivity_Screen Evaluation Performance Evaluation Selectivity_Screen->Evaluation PK_Studies Pharmacokinetic Studies (ADME) Receptor_Occupancy Receptor Occupancy (PET Imaging) PK_Studies->Receptor_Occupancy Behavioral_Studies Behavioral Models (e.g., Locomotor Activity) Receptor_Occupancy->Behavioral_Studies Final_Assessment Final_Assessment Behavioral_Studies->Final_Assessment Go/No-Go Decision Start Compound Synthesis (DAT-Probe-A) Start->Binding_Assay Evaluation->PK_Studies

References

In Vivo Target Engagement of C15H22ClNS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading methodologies for the in vivo validation of target engagement for the novel compound C15H22ClNS. Objective comparison of performance and detailed experimental data are presented to assist in the selection of the most appropriate techniques for your research and development needs.

Introduction to Target Engagement

Confirming that a therapeutic molecule interacts with its intended target within a living organism is a critical step in drug discovery and development.[1][2][3] This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to establish a clear relationship between target binding and the observed physiological effects.[1][2] A variety of robust methods exist to measure target engagement in vivo, each with distinct advantages and limitations.

Comparative Analysis of In Vivo Target Engagement Methodologies

Here, we compare three prominent techniques for assessing the in vivo target engagement of this compound: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling.

FeaturePositron Emission Tomography (PET)Cellular Thermal Shift Assay (CETSA)Photoaffinity Labeling
Principle Non-invasive imaging using a radiolabeled version of this compound to visualize and quantify target binding in real-time.Measures the thermal stabilization of the target protein upon ligand binding in tissue samples.Covalent cross-linking of a modified this compound to its target upon photoactivation, followed by identification.
In Vivo Applicability HighModerate to HighModerate
Quantitative Nature Highly quantitative (provides target occupancy values).Semi-quantitative to quantitative (requires tissue lysis).Primarily qualitative, can be semi-quantitative.
Spatial Resolution Whole-body imaging with organ-level resolution.Tissue/cell-level resolution after sample collection.Protein-level resolution after sample processing.
Compound Modification Requires synthesis of a radiolabeled analog.No modification to this compound is needed.Requires synthesis of a photoactivatable and tagged analog.
Advantages Non-invasive, real-time, quantitative, longitudinal studies possible.No compound labeling required, applicable to native proteins.Directly identifies the binding protein(s).
Disadvantages Requires specialized radiochemistry and imaging facilities; potential for altered pharmacology of the radiolabeled compound.Invasive (requires tissue biopsy/collection), not real-time, can be technically challenging.Compound modification may alter binding; potential for non-specific cross-linking.

Experimental Protocols

Positron Emission Tomography (PET) Imaging

Objective: To non-invasively quantify the binding of this compound to its target in a living animal model.

Methodology:

  • Radiolabeling: Synthesize a positron-emitting isotopically labeled version of this compound (e.g., with 11C or 18F).

  • Animal Model: Utilize a relevant animal model (e.g., a tumor xenograft model if this compound targets an oncology-related protein).

  • Radiotracer Administration: Administer the radiolabeled this compound to the animal via intravenous injection.

  • PET Scanning: Acquire dynamic PET scans over a specified period to monitor the distribution and target binding of the radiotracer.

  • Data Analysis: Analyze the PET data to calculate target occupancy at different doses of non-radiolabeled this compound.

In Vivo Cellular Thermal Shift Assay (CETSA)

Objective: To determine target engagement by measuring the change in thermal stability of the target protein in tissues after treatment with this compound.

Methodology:

  • Compound Administration: Treat animals with this compound at various doses and time points.

  • Tissue Collection: Euthanize the animals and collect the target tissues.

  • Tissue Lysis: Prepare tissue lysates that preserve protein structure.

  • Heat Challenge: Aliquot the lysates and heat them to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of soluble target protein at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Generate melting curves to determine the shift in thermal stability, indicating target engagement.

Photoaffinity Labeling

Objective: To identify the direct binding partners of this compound in vivo.

Methodology:

  • Probe Synthesis: Synthesize an analog of this compound containing a photoactivatable group (e.g., a diazirine) and a reporter tag (e.g., a biotin or a click chemistry handle).

  • Probe Administration: Administer the photoaffinity probe to the animal model.

  • Photoactivation: Irradiate the target tissue with UV light to induce covalent cross-linking of the probe to its binding partners.

  • Tissue Lysis and Enrichment: Lyse the tissues and enrich the biotin-tagged protein-probe complexes using streptavidin beads.

  • Protein Identification: Identify the captured proteins by mass spectrometry.

Visualizing Workflows and Pathways

To further clarify these methodologies, the following diagrams illustrate the experimental workflows and a hypothetical signaling pathway impacted by this compound.

cluster_pet Positron Emission Tomography (PET) Workflow radiolabeling Radiolabel this compound administration Administer Radiotracer to Animal radiolabeling->administration pet_scan Perform PET Scan administration->pet_scan analysis Analyze Target Occupancy pet_scan->analysis

PET Workflow for Target Engagement.

cluster_cetsa In Vivo CETSA Workflow compound_admin Administer this compound tissue_collection Collect Target Tissue compound_admin->tissue_collection lysis Prepare Tissue Lysate tissue_collection->lysis heat_challenge Apply Heat Challenge lysis->heat_challenge separation Separate Soluble/Aggregated Proteins heat_challenge->separation detection Detect Soluble Target Protein separation->detection data_analysis Analyze Thermal Shift detection->data_analysis

CETSA Workflow for Target Engagement.

cluster_pathway Hypothetical Signaling Pathway receptor Receptor target_kinase Target Kinase receptor->target_kinase Activates downstream_protein Downstream Effector target_kinase->downstream_protein Phosphorylates cellular_response Cellular Response downstream_protein->cellular_response Leads to This compound This compound This compound->target_kinase Inhibits

Hypothetical Kinase Inhibition Pathway.

Conclusion

The selection of an appropriate in vivo target engagement methodology is contingent on the specific research question, the nature of the target, and available resources. PET imaging offers a powerful, non-invasive, and quantitative approach for longitudinal studies. CETSA provides a label-free method to confirm target binding in a physiological context, while photoaffinity labeling is invaluable for direct target identification. A multi-faceted approach, potentially combining these techniques, will provide the most comprehensive validation of this compound target engagement in vivo.

References

Safety Operating Guide

Proper Disposal of N-(Thien-2-ylmethyl)adamantan-1-amine hydrochloride (C15H22ClNS)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: The primary and mandatory disposal method for N-(Thien-2-ylmethyl)adamantan-1-amine hydrochloride is to transfer the waste to an approved hazardous waste disposal plant. This is in accordance with the precautionary statements provided in the Safety Data Sheet (SDS) for this compound. Adherence to this procedure is crucial for ensuring laboratory safety and environmental protection.

This guide provides detailed procedures for the safe handling and disposal of N-(Thien-2-ylmethyl)adamantan-1-amine hydrochloride (CAS RN: 51717-61-4), a compound known to cause skin and eye irritation, and may cause respiratory irritation.[1] The information is intended for researchers, scientists, and drug development professionals to facilitate safe laboratory operations and proper waste management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

II. Step-by-Step Disposal Protocol

The disposal of N-(Thien-2-ylmethyl)adamantan-1-amine hydrochloride must be conducted in a manner that prevents its release into the environment. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection and Segregation:

  • Container Selection:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of C15H22ClNS waste.

    • The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container has a secure, tight-fitting lid.

  • Waste Segregation:

    • Collect waste N-(Thien-2-ylmethyl)adamantan-1-amine hydrochloride separately from other chemical waste streams to avoid potential reactions.

    • This compound is incompatible with strong oxidizing agents.[1] Ensure waste is not mixed with such materials.

    • Hazardous decomposition products include carbon oxides, hydrogen chloride, nitrogen oxides, and sulfur oxides.[1]

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • Chemical Name: "N-(Thien-2-ylmethyl)adamantan-1-amine hydrochloride"

      • Chemical Formula: "this compound"

      • CAS Number: "51717-61-4"

      • Associated Hazards: "Skin Irritant, Eye Irritant, Respiratory Irritant"

      • Date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Store locked up.[1]

    • Keep the container away from sources of ignition and incompatible materials.

  • Disposal Request:

    • Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(Thien-2-ylmethyl)adamantan-1-amine hydrochloride.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Leak-Proof Container ppe->container segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) container->segregate label_waste Label Container: 'Hazardous Waste' Chemical Name, CAS#, Hazards segregate->label_waste store Store in Designated Satellite Accumulation Area (Locked) label_waste->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs disposal_plant Transfer to an Approved Waste Disposal Plant contact_ehs->disposal_plant end End: Disposal Complete disposal_plant->end

Disposal Workflow for this compound

IV. Summary of Chemical Safety Data

The following table summarizes the known hazard information for N-(Thien-2-ylmethyl)adamantan-1-amine hydrochloride.

Hazard CategoryDescriptionPrecautionary Statement Reference
Skin Irritation Causes skin irritation.H315[1]
Eye Irritation Causes serious eye irritation.H319[1]
Respiratory Irritation May cause respiratory irritation.H335[1]
Acute Toxicity Not available.-
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Carbon oxides, Hydrogen chloride, Nitrogen oxides, Sulfur oxides.[1]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of N-(Thien-2-ylmethyl)adamantan-1-amine hydrochloride, minimizing risks to themselves and the environment.

References

Navigating the Safe Handling of C15H22ClNS (Chlorpromazine)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of C15H22ClNS, commonly known as Chlorpromazine. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Essential Safety Data at a Glance

While specific occupational exposure limits for Chlorpromazine have not been established by major regulatory bodies such as OSHA or ACGIH, a conservative approach to handling is strongly recommended due to its toxicological profile. The following table summarizes key safety metrics for personal protective equipment (PPE) when handling Chlorpromazine.

ParameterSpecificationSource
Occupational Exposure Limits (OELs) No data available[1][2][3]
Glove Material Nitrile rubber[1]
Minimum Glove Thickness 0.11 mm[1]
Glove Breakthrough Time 480 minutes (for splash contact)[1]

Rigorous Operational Protocols for Safe Handling

A systematic approach to handling Chlorpromazine, from receipt to disposal, is crucial. The following step-by-step experimental protocol outlines the necessary procedures to be followed.

Pre-Handling Preparations
  • Risk Assessment: Before any handling, conduct a thorough risk assessment specific to the planned experiment.

  • Personnel Training: Ensure all personnel involved are trained on the hazards of Chlorpromazine and the procedures outlined in this guide and the Safety Data Sheet (SDS).[4][5]

  • Area Designation: Designate a specific, well-ventilated area for handling Chlorpromazine, away from general laboratory traffic. A laboratory fume hood is recommended.[3]

  • Emergency Equipment: Verify that a safety shower, eyewash station, and spill kit are readily accessible and in good working order.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a risk of splashing.[1][3][5]

  • Skin Protection:

    • Wear a lab coat or other protective clothing.[5]

    • Handle with nitrile rubber gloves that have been inspected prior to use.[1]

    • After contact with the substance, contaminated gloves should be disposed of properly.[1]

  • Respiratory Protection:

    • In case of insufficient ventilation or when handling large quantities, wear a suitable respiratory equipment.[3][5]

    • If dust formation is likely, a full-face respirator is recommended.[1]

Handling Procedures
  • Avoid Dust and Aerosol Formation: Handle Chlorpromazine in a manner that minimizes the generation of dust and aerosols.[5]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Protect from light.[5]

Comprehensive Disposal and Spill Management Plan

Proper disposal and prompt, safe management of spills are critical to prevent environmental contamination and personnel exposure.

Disposal Plan
  • Waste Characterization: All waste containing Chlorpromazine must be treated as hazardous waste.

  • Containerization: Collect waste in a suitable, labeled, and closed container.

  • Disposal Method: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration.[5]

Spill Management
  • Immediate Actions:

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For solid spills, avoid creating dust. Use a high-efficiency vacuum cleaner or carefully sweep up the material.[5]

    • Place the spilled material into a labeled container for disposal.[5]

    • Clean the spill site with a suitable solvent and then wash the area.[5]

  • Reporting: Report the spill to the appropriate laboratory safety personnel.

Visualizing Safe Workflow and Emergency Procedures

To further clarify the necessary steps for safe handling and in the event of an emergency, the following diagrams illustrate the key logical relationships and workflows.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment PPE Check PPE Check Risk Assessment->PPE Check Ventilation Check Ventilation Check PPE Check->Ventilation Check Weighing Weighing Ventilation Check->Weighing Dissolving Dissolving Weighing->Dissolving Experiment Experiment Dissolving->Experiment Decontamination Decontamination Experiment->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Storage Storage Waste Disposal->Storage

Caption: Standard Operating Procedure for Handling Chlorpromazine.

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Dispose of Waste Dispose of Waste Clean Up->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Emergency Spill Response Workflow for Chlorpromazine.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.